9-Phenanthrol
Description
Structure
2D Structure
Properties
IUPAC Name |
phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIUEHLEXLYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047592 | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Phenanthrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
484-17-3 | |
| Record name | 9-Phenanthrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenanthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PHENANTHROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Phenanthrol as a TRPM4 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 9-Phenanthrol as a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated non-selective cation channel involved in a multitude of physiological processes, and its modulation by this compound has significant implications for research and therapeutic development.[1][2][3][4]
Core Mechanism of Inhibition
This compound reversibly inhibits TRPM4 channel activity.[5][6] The inhibition is voltage-independent, and the molecule is thought to have a direct effect on the channel.[5][6][7] Evidence suggests that due to its hydrophobic nature, this compound can cross the cell membrane and interact with the TRPM4 channel from both the intracellular and extracellular sides.[1] The Hill coefficient for this compound's inhibition of TRPM4 is close to 1, indicating a lack of cooperativity in its binding to the channel.[1] While the precise binding site of this compound on the TRPM4 protein remains to be elucidated, studies have shown that the glycosylation state of the channel does not affect the inhibitory action of the compound.[1]
Interestingly, this compound exhibits species-specific effects. While it consistently inhibits human TRPM4, its effect on the mouse ortholog is more complex.[8][9][10] When applied intracellularly, this compound can potentiate the mouse TRPM4 current, an effect that is more pronounced at lower concentrations.[8][10] This highlights the importance of considering the species of origin in preclinical studies involving this inhibitor.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound on TRPM4 has been quantified across various experimental setups. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Channel | Species | Cell Type | Experimental Configuration | IC50 (µM) | Reference(s) |
| TRPM4 | Human | HEK-293 | Whole-Cell | 16.7 - 20 | [5][7][11] |
| TRPM4 | Human | HEK-293 | Inside-Out | 17 - 20 | [1][5][7] |
| TRPM4 | Rat | Cerebral Artery Smooth Muscle | Perforated Patch | 10 - 11 | [1][7] |
| TRPM4 | Murine | Atrial Cells | Not Specified | 21 | [7] |
| TRPM5 | Human | HEK-293 | Inside-Out | > 100 (ineffective) | [1][5][6] |
| TRPC3 | Not Specified | HEK-293 | Not Specified | > 30 (no effect) | [1] |
| TRPC6 | Not Specified | HEK-293 | Not Specified | > 30 (no effect) | [1] |
| TMEM16A | Rat | Arterial Smooth Muscle Myocytes | Not Specified | 12 | [7] |
| Cardiac Na+ Channels (Peak) | Rabbit | Ventricular Cells | Not Specified | 71 | [7] |
| Cardiac Na+ Channels (Late) | Rabbit | Ventricular Cells | Not Specified | 18 | [7] |
| Voltage-gated Ca2+ Channels | Primary Cardiomyocytes | Not Specified | 47% reduction at 100 µM | [7] | |
| Voltage-gated K+ Channels | Primary Cardiomyocytes | Not Specified | 43% reduction at 100 µM | [7] |
Signaling Pathways and Physiological Implications
Inhibition of TRPM4 by this compound has been shown to modulate downstream signaling pathways and a variety of physiological processes. One notable pathway is the PI3K/AKT/NF-kB signaling cascade.[12][13] In the context of traumatic brain injury, this compound treatment has been observed to inhibit the activation of this pathway, which is implicated in the expression of matrix metalloproteinase-9 (MMP-9).[12][13] By downregulating MMP-9, this compound can alleviate blood-brain barrier disruption and subsequent cerebral edema.[12][13]
The physiological consequences of TRPM4 inhibition by this compound are widespread, affecting smooth muscle contraction, neuronal spontaneous activity, and cardiac function.[1][3][4] It has also been shown to reduce lipopolysaccharide-induced cell death.[1][3][4] Furthermore, this compound demonstrates protective effects in models of ischemia-reperfusion injury and ischemic stroke.[1][3]
Experimental Protocols
The characterization of this compound as a TRPM4 inhibitor has primarily relied on electrophysiological techniques, particularly patch-clamp recordings in various configurations.
Cell Culture and Heterologous Expression
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for their high transfection efficiency and low endogenous channel expression.[3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: HEK-293 cells are transiently or stably transfected with a plasmid encoding the human TRPM4 channel. A co-transfected fluorescent marker, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells for recording. Lipofectamine-based reagents are a common choice for transfection.
Electrophysiology: Patch-Clamp Recordings
1. Whole-Cell Configuration:
This configuration allows for the recording of the total current flowing through all TRPM4 channels in the cell membrane.
-
Pipette Solution (Intracellular): Contains a high concentration of a non-permeant cation (e.g., Cs+ or NMDG+) to block outward K+ currents, a Ca2+ buffer (e.g., EGTA) to control the free Ca2+ concentration, and ATP. The free Ca2+ is adjusted to a level that activates TRPM4.
-
Bath Solution (Extracellular): Typically a physiological saline solution containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES.
-
Procedure: A glass micropipette with a resistance of 3-7 MΩ is brought into contact with a transfected cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: The membrane potential is held at a constant value (e.g., -60 mV), and voltage ramps or steps are applied to elicit TRPM4 currents. This compound is applied to the bath solution at varying concentrations to determine its inhibitory effect and calculate the IC50.
2. Inside-Out Configuration:
This configuration is used to study the direct effect of intracellularly applied substances on the channel.
-
Pipette Solution (Extracellular): Contains a physiological saline solution.
-
Bath Solution (Intracellular): The composition can be precisely controlled and is similar to the pipette solution in the whole-cell configuration, allowing for the direct application of this compound to the intracellular face of the channel.
-
Procedure: After forming a giga-seal, the pipette is retracted, excising a patch of the membrane with the intracellular side facing the bath solution.
-
Data Acquisition: The patch potential is controlled, and the current through the channels in the patch is recorded. This compound is perfused into the bath at different concentrations to assess its direct inhibitory effect.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM4 ion channel. Its direct, reversible, and relatively selective inhibition of human TRPM4 has enabled significant advances in understanding the function of this channel in various cellular contexts. However, researchers and drug development professionals should be mindful of its species-specific effects and potential off-target activities at higher concentrations. Future research aimed at elucidating its precise binding site could pave the way for the development of even more potent and selective TRPM4 modulators for therapeutic applications.
References
- 1. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 2. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Site Directed Mutagenesis [kingsley.stanford.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 11. Cell culture and transfection for ion channel studies [bio-protocol.org]
- 12. Development of a novel automated ion channel recording method using "inside-out" whole-cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Emergence of a Key Ion Channel Modulator: A Technical Guide to the Discovery and History of 9-Phenanthrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrol, a tricyclic aromatic alcohol, has traversed a remarkable scientific journey from a compound with early, modest applications to a pivotal tool in the study of ion channel physiology and a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and core scientific data surrounding this compound, with a focus on its role as a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.
A Century of Obscurity to a Breakthrough in Channel Biology
Though known to chemists for over a century, this compound remained a relatively obscure compound for much of its history.[1] Early investigations in the mid-20th century explored its potential as a fungicide, but it was not until 2008 that its profound biological significance was unveiled.[1] In a landmark study, researchers identified this compound as a potent and selective inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3] This discovery was a watershed moment, providing the scientific community with a much-needed pharmacological tool to dissect the multifaceted roles of TRPM4 in health and disease.
Prior to the discovery of this compound's TRPM4 inhibitory activity, understanding the specific functions of this ion channel was challenging. The development of knockout mouse models provided some insights, but a selective chemical probe was the missing piece of the puzzle.[1] The identification of this compound's activity opened the door to a flurry of research, elucidating the involvement of TRPM4 in a wide array of physiological processes, including cardiovascular function, immune response, and neuronal activity.[1][4]
Quantitative Pharmacological Profile
The inhibitory potency of this compound on the TRPM4 channel has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values, while showing some variability depending on the specific experimental conditions and cell types used, consistently fall within the low micromolar range. This data is crucial for designing experiments and for the potential development of more potent and specific derivatives.
| Parameter | Value (µM) | Cell Line/System | Voltage | Reference |
| IC50 | 17.1 | HEK293 cells expressing human TRPM4 | -40 mV | [5] |
| IC50 | 19.1 | HEK293 cells expressing human TRPM4 | +40 mV | [5] |
| IC50 | 22.8 | HEK293 cells expressing human TRPM4 | -80 mV | [5] |
| IC50 | ~20 | HEK293 cells expressing human TRPM4 | Not specified | [2][6] |
| IC50 | 1.7 x 10⁻⁵ mol·L⁻¹ (17 µM) | TRPM4-transfected HEK-293 cells (whole-cell) | Not specified | [1] |
| IC50 | 7.8 x 10⁻⁶ mol·L⁻¹ (7.8 µM) | Isolated mouse and rat right atrium | Not specified | [1] |
| IC50 | 21 | Murine atrial cells | Not specified | [3] |
| IC50 | 11 | Freshly isolated rat cerebral arterial smooth muscle cells | Not specified | [3] |
Note: The IC50 values can be influenced by factors such as the patch-clamp configuration (whole-cell vs. inside-out), the intracellular calcium concentration, and the membrane potential.
A key feature of this compound is its selectivity for TRPM4 over the closely related TRPM5 channel, even at concentrations as high as 100 µM.[2][5] This selectivity is critical for ascribing observed physiological effects specifically to the inhibition of TRPM4.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. One established method involves the reaction of diazomethane with fluorenone, which leads to ring expansion and subsequent formation of this compound, alongside other products like 9-methoxyphenanthrene.[7] A more recent and efficient approach utilizes a sequential ligand-free Suzuki coupling followed by an intramolecular Friedel-Crafts reaction.[8]
Protocol: Synthesis via Suzuki/Intramolecular Friedel-Crafts Reaction [8]
-
Suzuki Coupling: 2-([1,1′-biphenyl]-2-yl)acetic acids are synthesized via a Suzuki reaction. This typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction is carried out in a suitable solvent system, and the product is isolated and purified using standard techniques such as extraction and chromatography.
-
Intramolecular Friedel-Crafts Reaction: The resulting 2-([1,1′-biphenyl]-2-yl)acetic acids are then subjected to an intramolecular Friedel-Crafts reaction to yield 9-phenanthrols. This cyclization is catalyzed by a mixture of trifluoromethanesulfonic acid (TfOH) and phosphorus pentoxide (P2O5). The reaction is monitored for completion, and the this compound product is purified from the reaction mixture.
Electrophysiological Recording of TRPM4 Inhibition
The inhibitory effect of this compound on TRPM4 channels is typically characterized using patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Analysis [1][2]
-
Cell Culture: Human embryonic kidney (HEK-293) cells are transiently or stably transfected with a plasmid encoding for human TRPM4.
-
Electrophysiology Setup: Standard whole-cell patch-clamp recordings are performed. The intracellular (pipette) solution contains a calcium buffer to control the free calcium concentration, which is necessary for TRPM4 activation. The extracellular (bath) solution is a standard physiological saline.
-
Current Elicitation: TRPM4 currents are elicited by voltage ramps or steps. A characteristic outward rectification is observed for TRPM4 currents.
-
Application of this compound: After establishing a stable baseline TRPM4 current, this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The inhibition of the TRPM4 current is measured at a specific voltage (e.g., +100 mV). The percentage of inhibition at each concentration is calculated and plotted to determine the IC50 value using a dose-response curve fit.
Signaling Pathways and Mechanisms of Action
The inhibition of TRPM4 by this compound has been shown to modulate several downstream signaling pathways, contributing to its observed physiological effects. One notable pathway is the PI3K/AKT/NF-κB signaling cascade.[9]
Caption: this compound's inhibition of TRPM4 can suppress the PI3K/AKT/NF-κB pathway.
In conditions like traumatic brain injury, upregulation of TRPM4 can lead to cerebral edema. This compound has been shown to mitigate this by inhibiting TRPM4, which in turn downregulates the PI3K/AKT/NF-κB pathway and reduces the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in inflammation and blood-brain barrier disruption.[9]
Experimental Workflow for Assessing TRPM4 Inhibition
The following diagram illustrates a typical experimental workflow for confirming the inhibitory activity of this compound on TRPM4 channels.
References
- 1. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [scholarworks.wm.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
Beyond TRPM4: A Technical Guide to the Diverse Biological Activities of 9-Phenanthrol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the biological activities of 9-Phenanthrol that extend beyond its well-characterized role as a Transient Receptor Potential Melastatin 4 (TRPM4) channel inhibitor. While a valuable tool for studying TRPM4, a growing body of evidence reveals that this compound interacts with a range of other ion channels and cellular targets. Understanding these off-target effects is critical for the accurate interpretation of experimental results and for the consideration of this compound in any potential therapeutic development. This document provides a consolidated resource of its known molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Data Summary: Off-Target Interactions of this compound
The following table summarizes the known inhibitory and activatory effects of this compound on various molecular targets beyond TRPM4, providing key quantitative metrics for comparison.
| Target | Species/Cell Type | Effect | IC50 / EC50 | Reference(s) |
| TRPM4 (for reference) | Human (HEK-293 cells) | Inhibition | ~17-20 µM | [1][2][3] |
| Rat (cerebral artery smooth muscle cells) | Inhibition | 10.6 µM | [4][5] | |
| TMEM16A (ANO1) | Rat (arterial smooth muscle myocytes) | Inhibition | ~12 µM | [1][6] |
| Cardiac Sodium Channels (NaV) | Rabbit (ventricular cells) | Inhibition (Late Current) | 18 µM | [1] |
| Rabbit (ventricular cells) | Inhibition (Peak Current) | 71 µM | [1] | |
| Voltage-gated K+ Channels | Canine (cardiomyocytes) | Inhibition | Significant at 3-30 µM | [1][7] |
| Voltage-gated Ca2+ Channels | Primary cardiomyocytes | Inhibition | 47% reduction at 100 µM | [1] |
| cAMP-dependent Protein Kinase (PKA) | Bovine (heart) | Inhibition | 10 µM | [1] |
| Myosin Light Chain Kinase (MLCK) | Bovine (heart) | Inhibition | 10 µM | [1] |
| KCa3.1 (IK1/SK4) Channels | Rat (endothelial cells) | Activation | Not specified | [1][8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a generalized procedure for recording whole-cell currents from cultured cells (e.g., HEK-293) expressing a target ion channel.
a. Cell Preparation:
-
Cells are cultured on glass coverslips to a confluency of 50-70%.
-
Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with extracellular solution.
b. Solutions:
-
Extracellular (Bath) Solution (in mM): 156 NaCl, 5 CaCl₂, 10 glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 156 CsCl, 1 MgCl₂, 10 HEPES. pH adjusted to 7.2 with CsOH. Free Ca²⁺ is buffered to a specific concentration (e.g., 1 µM) using EGTA.
-
This compound Stock Solution: Dissolved in DMSO to a high concentration (e.g., 100 mM) and then diluted to the final desired concentration in the extracellular solution. The final DMSO concentration should be kept below 0.1%.
c. Recording Procedure:
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of, for example, 0 mV.
-
Currents are elicited by applying voltage steps or ramps. For example, a ramp from -100 mV to +100 mV over 200 ms can be used to determine the current-voltage (I-V) relationship.
-
After obtaining a stable baseline recording, this compound is applied via the perfusion system.
d. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The effect of this compound is quantified by measuring the change in current amplitude at a specific voltage.
-
IC₅₀ values are determined by fitting the concentration-response data to the Hill equation.
Inside-Out Patch-Clamp for Studying Direct Channel Modulation
This technique allows for the direct application of substances to the intracellular face of the membrane patch.
a. Solutions:
-
Similar to the whole-cell patch-clamp, with the bath solution mimicking the intracellular environment and the pipette solution mimicking the extracellular environment.
b. Recording Procedure:
-
After forming a gigaohm seal in the cell-attached configuration, the pipette is retracted to excise a patch of membrane.
-
The intracellular face of the membrane is now exposed to the bath solution.
-
The patch is voltage-clamped, and single-channel or macroscopic currents are recorded.
-
This compound is applied to the bath to assess its direct effect on the channel.
Myogenic Tone Measurement in Isolated Arteries
This protocol is used to assess the effect of this compound on the contractility of vascular smooth muscle.
a. Tissue Preparation:
-
Cerebral or mesenteric arteries are dissected and mounted on a pressure myograph.
-
The vessel is pressurized to a physiological level (e.g., 70 mmHg) to induce myogenic tone.[4]
b. Measurement:
-
The internal diameter of the artery is continuously monitored using a video-based system.
-
This compound is added to the superfusate, and changes in vessel diameter are recorded.[4]
-
Vasodilation is indicative of an inhibitory effect on smooth muscle contraction.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound.
Discussion and Conclusion
While this compound remains a valuable pharmacological tool for the study of TRPM4, its off-target activities necessitate careful experimental design and data interpretation. The inhibition of other ion channels, such as TMEM16A and cardiac sodium channels, at concentrations similar to those used to inhibit TRPM4, highlights the potential for confounding effects, particularly in tissues where these channels are co-expressed. Furthermore, the activation of KCa3.1 channels can lead to effects, such as vasodilation, that might be erroneously attributed to TRPM4 inhibition.
Researchers utilizing this compound should consider the following:
-
Concentration-dependence: Use the lowest effective concentration of this compound to maximize selectivity for TRPM4.
-
Orthogonal approaches: Corroborate findings with other, structurally unrelated TRPM4 inhibitors or with genetic approaches such as siRNA-mediated knockdown or knockout models.
-
Control experiments: When investigating a specific physiological process, it is crucial to consider and control for the potential involvement of known off-target channels.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. romiol.nankai.edu.cn [romiol.nankai.edu.cn]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Frontiers | Ca2+ Dependence of Volume-Regulated VRAC/LRRC8 and TMEM16A Cl– Channels [frontiersin.org]
- 5. A Pharmacological Investigation of the TMEM16A Currents in Murine Skeletal Myogenic Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
9-Phenanthrol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrol is a polycyclic aromatic organic compound that has garnered significant attention in the scientific community for its role as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and its involvement in cellular signaling pathways.
Core Properties of this compound
This compound, also known as 9-hydroxyphenanthrene, is a small molecule with the chemical formula C₁₄H₁₀O.[4][5][6][7] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 484-17-3 | [1][5][6][7][8][9] |
| Molecular Weight | 194.23 g/mol | [1][4][6][7][9][10] |
| Molecular Formula | C₁₄H₁₀O | [4][5][6][7][8][9][10] |
| Appearance | Brown solid | [9] |
| Melting Point | 139-143 °C | [7][9] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water.[1][10] | Various |
Mechanism of Action: TRPM4 Inhibition
This compound is primarily recognized for its inhibitory effect on the TRPM4 channel, a calcium-activated non-selective cation channel.[6][11] It has been demonstrated to be selective for TRPM4 over the closely related TRPM5 channel.[1][2] The inhibition of TRPM4 by this compound has been shown to be voltage-independent and reversible.[2][11]
The half-maximal inhibitory concentration (IC₅₀) of this compound for TRPM4 has been reported in various studies, with values typically in the micromolar range.
| System | IC₅₀ | Reference |
| Human TRPM4 (HEK293 cells) | ~20 µM | [2] |
| Human TRPM4 | 19.1 µM (+40 mV), 17.1 µM (-40 mV), 22.8 µM (-80 mV) | [8] |
| TRPM4 (general) | 0.02 µM | [1][3] |
It is important to note that species-specific effects have been observed, with this compound inhibiting human TRPM4 but potentially potentiating mouse TRPM4 currents under certain conditions.[12][13]
Experimental Protocols
Electrophysiological Recording of TRPM4 Inhibition
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on TRPM4 channels expressed in a cell line (e.g., HEK-293).[2]
Cell Preparation:
-
Culture HEK-293 cells permanently transfected with human TRPM4.
-
Plate cells on glass coverslips for electrophysiological recording.
Solutions:
-
Pipette Solution (in mM): 156 CsCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with CsOH and free [Ca²⁺] to 10⁻⁶ M.
-
Bath Solution (in mM): 156 NaCl, 5 CaCl₂, 10 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. The final DMSO concentration in the bath solution should not exceed 0.1%.
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline TRPM4 currents using a ramp or step voltage protocol (e.g., voltage ramps from -100 mV to +100 mV).
-
Perfuse the bath with the this compound-containing solution at the desired concentration.
-
Record TRPM4 currents in the presence of the inhibitor.
-
To test for reversibility, wash out the this compound by perfusing with the control bath solution.
Caption: Workflow for electrophysiological analysis of TRPM4 inhibition.
Ischemia-Reperfusion Injury Model in Isolated Rat Hearts
This protocol details an ex vivo Langendorff-perfused rat heart model to investigate the cardioprotective effects of this compound.[1][4]
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Excise the hearts and immediately mount them on a Langendorff apparatus.
Perfusion:
-
Perfuse the hearts with Krebs-Henseleit (K-H) solution.
-
Allow for a stabilization period (e.g., 20 minutes).
Experimental Groups:
-
Control (I/R): 30 min global ischemia followed by 180 min reperfusion.
-
This compound Pre-treatment: Perfuse with K-H solution containing this compound (e.g., 20 µM) for 15 minutes, followed by a 5-minute washout with K-H buffer before ischemia.
-
Vehicle Control: Perfuse with K-H solution containing the vehicle (e.g., DMSO) following the same timeline as the this compound group.
Endpoints:
-
Cardiac Function: Monitor parameters such as left ventricular developed pressure (LVDP) and heart rate.
-
Tissue Damage: Measure lactate dehydrogenase (LDH) release in the effluent.
-
Infarct Size: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine the infarct size.
Caption: Experimental workflow for ischemia-reperfusion studies.
Signaling Pathway Involvement
Recent studies have elucidated the role of this compound in modulating intracellular signaling pathways, particularly in the context of traumatic brain injury and subsequent cerebral edema. This compound has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway.[5][14] This inhibition leads to a downregulation of matrix metalloproteinase-9 (MMP-9), which is implicated in the disruption of the blood-brain barrier.[5][14]
Caption: this compound's inhibition of the PI3K/AKT/NF-κB pathway.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM4 channel. Its well-characterized inhibitory action and selectivity make it a cornerstone for research in areas such as cardiovascular disease and neurology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and researchers to design and execute their studies involving this important compound. Further research will continue to unravel the full therapeutic potential of targeting the TRPM4 channel with inhibitors like this compound.
References
- 1. This compound, a TRPM4 inhibitor, protects isolated rat hearts from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a TRPM4 Inhibitor, Protects Isolated Rat Hearts from Ischemia–Reperfusion Injury | PLOS One [journals.plos.org]
- 5. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of 9-Phenanthrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Phenanthrol, a phenanthrene derivative, has emerged as a valuable pharmacological tool due to its selective inhibitory activity against the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. While direct pharmacokinetic data for this compound is limited, this guide extrapolates potential absorption, distribution, metabolism, and excretion (ADME) characteristics based on studies of the parent compound, phenanthrene, and other polycyclic aromatic hydrocarbons (PAHs). The pharmacodynamics section details the mechanism of action of this compound as a TRPM4 inhibitor, its potency in various models, and its physiological effects, particularly on the cardiovascular and central nervous systems. Detailed methodologies for key experimental procedures are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and aid in future research endeavors.
Introduction
This compound is a polycyclic aromatic hydrocarbon that has garnered significant interest in the scientific community as a selective inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3] Dysregulation of TRPM4 has been implicated in a variety of pathological conditions, including cardiac arrhythmias, cerebral edema following traumatic brain injury, and smooth muscle dysfunction.[4][5][6] The specificity of this compound for TRPM4 over other ion channels, such as the closely related TRPM5, makes it a critical tool for elucidating the physiological and pathophysiological roles of TRPM4.[1][4] This guide aims to consolidate the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound to serve as a valuable resource for researchers in pharmacology and drug development.
Pharmacokinetics
Absorption
Studies on PAHs indicate that absorption can occur via ingestion, inhalation, and dermal contact.[7] Following oral administration in human volunteers, phenanthrene is rapidly absorbed, with a time to maximum serum concentration (Tmax) ranging from 0.25 to 1.50 hours.[8] The bioavailability of this compound has not been determined, but its lipophilic nature suggests it can be absorbed across biological membranes.[9] For in vivo preclinical studies, this compound is often dissolved in vehicles such as dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection.[4]
Distribution
Due to their lipophilic nature, PAHs like phenanthrene can distribute into various tissues.[7] There is evidence that phenanthrene can be taken up by plant roots and translocated to shoots.[10] The volume of distribution for this compound is unknown.
Metabolism
The metabolism of phenanthrene is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][11] In humans, several CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP3A4, CYP3A43, and CYP4A22, have been shown to be involved in phenanthrene metabolism.[3][11][12] The metabolism of phenanthrene leads to the formation of various hydroxylated metabolites, including 1-, 2-, 3-, and 4-phenanthrol, which can be further metabolized and conjugated for excretion.[2] As this compound is a hydroxylated form of phenanthrene, it is likely a metabolite itself and may undergo further metabolism.
Excretion
Metabolites of phenanthrene are primarily excreted in the urine and bile.[7] In human studies, hydroxylated phenanthrene metabolites have been quantified in urine.[2] The biological half-life of phenanthrene in serum after oral administration is short, ranging from 1.01 to 2.99 hours, while the half-life of its hydroxylated metabolites in urine is longer, ranging from 3.4 to 11.0 hours.[8]
Table 1: Summary of Inferred Pharmacokinetic Properties of this compound
| Parameter | Inferred Property | Basis of Inference |
| Absorption | Rapidly absorbed after oral administration. | Based on data for phenanthrene.[8] |
| Distribution | Likely distributes to various tissues due to its lipophilic nature. | General property of PAHs.[7] |
| Metabolism | Metabolized by hepatic CYP enzymes. | Based on phenanthrene metabolism data.[3][11] |
| Excretion | Metabolites are excreted in urine and bile. | General pathway for PAH excretion.[7] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of the TRPM4 channel.
Mechanism of Action
This compound acts as a direct inhibitor of the TRPM4 channel.[1][4] TRPM4 is a calcium-activated, non-selective cation channel that is permeable to monovalent cations like Na+ and K+, but not Ca2+. Its activation leads to membrane depolarization. By inhibiting TRPM4, this compound prevents this depolarization, thereby modulating various cellular processes.
Potency and Selectivity
The inhibitory concentration (IC50) of this compound on TRPM4 channels has been determined in various experimental systems. It shows high selectivity for TRPM4 over the closely related TRPM5 channel.[1][4]
Table 2: IC50 Values of this compound for TRPM4 Inhibition
| Cell Type/Preparation | IC50 | Reference |
| HEK293 cells expressing human TRPM4 | ~20 µM | [6] |
| Rat cerebral artery smooth muscle cells | 10.6 µM | [13] |
| Mouse and rat isolated right atrium | 7.8 µM | [6] |
Physiological Effects
Inhibition of TRPM4 by this compound has been shown to have significant effects in various physiological and pathophysiological models.
-
Cardiovascular System: this compound reduces the heart rate in spontaneously beating isolated mouse right atria and reduces infarct size and apoptosis in an ex vivo rat model of ischemia-reperfusion injury.[14]
-
Central Nervous System: In a rat model of traumatic brain injury, this compound treatment reduced brain water content, blood-brain barrier disruption, and neuronal apoptosis.[4]
-
Smooth Muscle: this compound reduces myogenic tone in rat cerebral arteries.[14]
Signaling Pathway Modulation
In the context of traumatic brain injury, this compound has been shown to inhibit the activation of the PI3K/AKT/NF-kB signaling pathway.[4] This pathway is known to be involved in inflammatory responses and cell survival.
References
- 1. Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Isolated Heart | Heart Perfusion | Langendorff Examination [scintica.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The determination of brain water content: microgravimetry versus drying-weighing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of brain water content by dry/wet weight measurement for the detection of experimental brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake and distribution of phenanthrene and pyrene in roots and shoots of maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 13. Pharmacological inhibition of TRPM4 hyperpolarizes vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Whitepaper: A Framework for In Silico Modeling of the 9-Phenanthrol and TRPM4 Interaction
Abstract: The Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, is a key regulator in various physiological processes and a promising therapeutic target for cardiovascular and neurological disorders. 9-Phenanthrol is a widely used pharmacological inhibitor of TRPM4, crucial for elucidating the channel's function. However, its precise mechanism of action and binding site remain to be fully characterized. This technical guide outlines a comprehensive framework for the in silico modeling of the this compound-TRPM4 interaction. It provides detailed methodologies for computational approaches, including molecular docking and molecular dynamics simulations, supported by established experimental protocols for validation. This document serves as a resource for researchers aiming to leverage computational tools to accelerate the discovery and development of novel and more specific TRPM4 modulators.
Introduction to TRPM4 and this compound
The Transient Receptor Potential Melastatin 4 (TRPM4) is a unique member of the TRP channel superfamily. It is activated by increases in intracellular Ca²⁺ but is permeable only to monovalent cations, such as Na⁺ and K⁺, and not Ca²⁺ itself.[1][2][3] This property allows TRPM4 to play a critical role in depolarizing the cell membrane in response to calcium signals, thereby modulating a wide array of cellular functions.[4][5] TRPM4 is expressed in numerous tissues, including the heart, brain, smooth muscle, and immune cells, and has been implicated in processes like cardiac arrhythmogenesis, pressure overload-induced cardiac hypertrophy, immune response, and neurotoxicity.[1][4][6]
This compound was identified as the first specific inhibitor of the TRPM4 channel.[7] It has been instrumental in studying the channel's physiological roles.[7] However, its utility can be limited by off-target effects at higher concentrations and observed species-specific differences in its activity.[3][8][9] Understanding the molecular details of how this compound interacts with and inhibits the human TRPM4 channel is paramount for designing next-generation therapeutics with improved specificity and potency. Computational, or in silico, modeling provides a powerful avenue to investigate these interactions at an atomic level.
TRPM4 Channel Structure and Function
TRPM4 forms a tetramer, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-terminal domains.[1][10] The pore-forming region is located between the S5 and S6 helices.[1] High-resolution structures of the human TRPM4 channel have been determined by cryo-electron microscopy (cryo-EM), revealing a complex architecture with distinct domains.[2][10] The channel's activation is voltage-dependent and requires the binding of intracellular Ca²⁺, a process modulated by other signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂), ATP, and calmodulin.[5][10]
Signaling Pathway Involving TRPM4
TRPM4 activation is often downstream of G-protein coupled receptor (GPCR) signaling that activates Phospholipase C (PLC). PLC hydrolyzes PIP₂, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ concentration directly gates the TRPM4 channel, leading to cation influx and membrane depolarization.[5][11]
Quantitative Data: this compound Inhibition of TRPM4
The inhibitory potency of this compound on TRPM4 has been quantified in various studies, primarily using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values show some variability depending on the experimental configuration and cell type used.
| Parameter | Value (µM) | Cell Type / Configuration | Reference |
| IC₅₀ | 17 | HEK-293 cells (whole-cell) | [3][7] |
| IC₅₀ | 20 | HEK-293 cells (inside-out) | [3] |
| IC₅₀ | 11 | Rat cerebral artery smooth muscle cells | [3] |
| IC₅₀ | 21 | Murine atrial cells | [3] |
Note: A significant finding is the species-specific effect of this compound. While it consistently inhibits human TRPM4, it can potentiate mouse TRPM4 currents when applied intracellularly.[8][9][12] This underscores the importance of using the human TRPM4 structure for clinically relevant in silico studies.
In Silico Modeling Workflow
A structured computational workflow is essential for predicting the binding mode and affinity of this compound to TRPM4. This process typically involves structure preparation, binding site identification, molecular docking, and refinement with molecular dynamics simulations.
Detailed Methodologies
This section provides detailed protocols for the key in silico and experimental stages outlined in the workflow.
In Silico Experimental Protocols
5.1.1 Protein Structure Preparation
-
Obtain Structure: Download the cryo-EM structure of human TRPM4 from the Protein Data Bank (PDB).
-
Pre-processing: Use software like Maestro (Schrödinger) or Chimera. Isolate a single tetrameric chain. Remove any co-crystallized ligands or molecules not relevant to the study.
-
Protonation and Optimization: Use a tool like PROPKA or H++ to predict the protonation states of titratable residues at a physiological pH (e.g., 7.4). Add hydrogen atoms.
-
Energy Minimization: Perform a brief energy minimization using a molecular mechanics force field (e.g., OPLS, AMBER) to relieve any steric clashes introduced during preparation.
5.1.2 Ligand Preparation
-
Generate 3D Structure: Obtain the 2D structure of this compound and convert it to a 3D conformation using a program like Avogadro or LigPrep (Schrödinger).
-
Ionization States: Generate possible ionization states at the target pH. For this compound, this is less critical as it is a neutral molecule.
-
Energy Minimization: Minimize the ligand's energy to find a low-energy conformation.
5.1.3 Molecular Docking
-
Binding Site Prediction: If the binding site is unknown, use pocket detection algorithms like SiteMap (Schrödinger) or CASTp to identify potential binding cavities on the TRPM4 structure.
-
Grid Generation: Define a docking grid box that encompasses the predicted binding site on the receptor.
-
Docking Execution: Use docking software such as AutoDock Vina, Glide (Schrödinger), or GOLD. These programs systematically sample conformations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-scoring docking poses. Examine key molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and TRPM4 residues.
5.1.4 Molecular Dynamics (MD) Simulation
-
System Setup: Place the best-docked TRPM4-ligand complex into a simulated lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological ionic strength.
-
Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short simulation with restraints on the protein and ligand to allow the solvent and lipids to equilibrate, and then gradually releasing the restraints.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100-500 ns) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by calculating Root Mean Square Deviation - RMSD), identify persistent intermolecular interactions, and observe any conformational changes in the protein induced by ligand binding.
Experimental Validation Protocol: Patch-Clamp Electrophysiology
In silico predictions must be validated experimentally. Site-directed mutagenesis coupled with electrophysiology is the gold standard for confirming predicted binding sites.
-
Cell Culture and Transfection: Culture HEK-293 cells and transiently transfect them with plasmids encoding either wild-type (WT) human TRPM4 or a mutant version where a residue predicted to interact with this compound has been changed (e.g., to Alanine).
-
Patch-Clamp Recording: After 24-48 hours, perform whole-cell or inside-out patch-clamp recordings.
-
Current Elicitation: Use a patch pipette to establish a high-resistance seal with a cell. For whole-cell, rupture the membrane patch. For inside-out, excise the patch. Perfuse the intracellular side with a solution containing a known concentration of free Ca²⁺ (e.g., 300 µM) to activate TRPM4 channels. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to record ionic currents.[13]
-
Drug Application: Apply varying concentrations of this compound to the bath (for whole-cell) or perfusion solution (for inside-out) and record the resulting inhibition of the TRPM4 current.
-
Data Analysis: Construct a dose-response curve for both WT and mutant channels by plotting the percentage of current inhibition against the this compound concentration. A significant rightward shift in the IC₅₀ for the mutant channel compared to WT provides strong evidence that the mutated residue is involved in ligand binding.
Logical Framework for TRPM4 Drug Discovery
The integration of computational and experimental approaches forms a cyclical and efficient drug discovery process. In silico methods generate hypotheses and prioritize candidates, which are then validated in the lab. The experimental results, in turn, provide crucial data to refine and improve the computational models for the next cycle of discovery.
Conclusion
The combination of high-resolution structural data and advanced computational techniques offers an unprecedented opportunity to understand the molecular basis of the this compound-TRPM4 interaction. The workflow and protocols detailed in this guide provide a robust framework for researchers to predict binding sites, rationalize structure-activity relationships, and guide the design of novel inhibitors with enhanced therapeutic profiles. By integrating these in silico approaches with rigorous experimental validation, the scientific community can accelerate the journey from a pharmacological tool to a clinically viable therapeutic targeting the TRPM4 channel.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Structure of the human TRPM4 ion channel in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of TRPM4 in Cardiac Electrophysiology and Arrhythmogenesis [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
9-Phenanthrol: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrol is a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1][2] Its specificity for TRPM4 over other channels, such as TRPM5, makes it a valuable tool for investigating the physiological and pathological roles of TRPM4 in various cellular processes.[3][4] These processes include the regulation of smooth muscle contraction, neuronal activity, and cardiac function.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, including its effects on signaling pathways and quantitative data on its activity.
Mechanism of Action
This compound acts as a reversible and voltage-independent inhibitor of the TRPM4 channel.[5] TRPM4 channels are permeable to monovalent cations like Na+ and K+, but not Ca2+, and their activation by intracellular Ca2+ leads to membrane depolarization. By blocking TRPM4, this compound prevents this cation influx, thereby modulating cellular membrane potential and downstream calcium signaling events.
Data Presentation
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants (IC50) of this compound in various in vitro models.
| Cell Type/Expression System | Assay Type | IC50 Value | Observed Effect | Reference |
| HEK-293 cells expressing human TRPM4 | Whole-cell patch clamp | 17-20 µM | Inhibition of TRPM4 current | [5] |
| HEK-293 cells expressing human TRPM4 | Inside-out patch clamp | 20 µM | Inhibition of TRPM4 current | [2][5] |
| Rat cerebral artery smooth muscle cells | Perforated patch clamp | 11 µM | Attenuation of TRPM4-like transient inward current | [5] |
| Murine atrial cells | Action potential duration measurement | 21 µM | Reversible reduction of action potential duration | [5] |
| Human adipose-derived stem cells | Pre-treatment | 1.7 nM | Not specified | [5] |
| Bovine heart | Biochemical assay | 10 µM | Inhibition of cAMP-dependent protein kinase and myosin light chain kinase | [5] |
| Human gastric adenocarcinoma cell lines (AGS and MKN-45) | Current measurement | 30 µM | 90% reduction of TRPM4-like endogenous current | [2] |
| H9c2 cardiomyocyte cell line | Cell viability assay | 40 µM | No protection against peroxide-induced damage | [2] |
Note: The efficacy of this compound can be species-dependent. While it inhibits human TRPM4, its effects on mouse TRPM4 can differ, with some studies showing potentiation of outward currents depending on the application site.[6]
Experimental Protocols
General Guidelines for this compound Preparation and Application
This compound is sparingly soluble in water. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) or ethanol.[3] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Assessment of this compound on Cell Viability (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the effect of this compound on the viability of human gastric adenocarcinoma cell lines, as referenced in studies.[2]
Materials:
-
Human gastric adenocarcinoma cell lines (e.g., AGS, MKN-45)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 30 µM).[2] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Electrophysiological Recording of TRPM4 Currents (Whole-Cell Patch Clamp)
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on TRPM4 currents in a cell line overexpressing human TRPM4 (e.g., HEK-293).[2]
Materials:
-
HEK-293 cells transfected with human TRPM4
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and a buffered Ca2+ solution to achieve a desired free Ca2+ concentration to activate TRPM4 (pH 7.2 with CsOH)
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Plate the transfected cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV and apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit TRPM4 currents.
-
-
This compound Application:
-
Record baseline TRPM4 currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 30 µM).[2]
-
Record the currents in the presence of the inhibitor.
-
-
Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the inhibition.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after this compound application. Calculate the percentage of inhibition.
Mandatory Visualizations
Signaling Pathway of TRPM4 Inhibition by this compound
Caption: TRPM4 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro this compound Studies
References
- 1. DSpace [scholarworks.wm.edu]
- 2. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Phenanthrol in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Phenanthrol is a phenanthrene derivative identified as a potent and specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] TRPM4 is a calcium-activated non-selective cation channel permeable to monovalent cations like Na⁺ but not Ca²⁺.[4] Its activation leads to membrane depolarization. TRPM4 channels are widely expressed in the central nervous system, including in neurons and vascular endothelial cells.[5][6] Due to its role in modulating cellular excitability and ion homeostasis, TRPM4 and its inhibitor, this compound, have become significant targets in neuroscience research, particularly in studies of ischemic stroke, traumatic brain injury, and neuronal excitability.[1][2][6]
Primary Mechanism of Action
The principal mechanism of this compound in neuroscience is the direct inhibition of the TRPM4 channel.[7][8] Upon an increase in intracellular calcium ([Ca²⁺]i), TRPM4 channels open, allowing an influx of Na⁺ ions, which depolarizes the cell membrane. This depolarization can contribute to neuronal hyperexcitability and, under pathological conditions, oncotic cell death.[9] this compound directly blocks this ion flux.[7][8] The inhibition is reversible, voltage-independent, and occurs with similar efficacy whether applied to the intracellular or extracellular side of the membrane, suggesting a direct effect on the channel protein.[7]
Caption: Mechanism of this compound as a TRPM4 channel inhibitor.
Applications in Neuroscience Research
Neuroprotection in Ischemic Stroke
In models of ischemic stroke, TRPM4 is upregulated in the vascular endothelium of the penumbra region.[9] This upregulation is implicated in the pathophysiology of cerebral damage during the acute phase of a stroke.[9]
-
Vascular Effects: this compound has been shown to dilate cerebral arteries, which can be beneficial in restoring blood flow.[1]
-
Angiogenesis: In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that blocking TRPM4 with this compound significantly enhanced tube formation, a key process in angiogenesis.[9] In vivo studies confirmed that TRPM4 silencing promotes angiogenesis and improves capillary integrity after a stroke.[9]
-
Infarct Volume Reduction: The neuroprotective effects of TRPM4 inhibition are significant, with studies showing that silencing the channel can lead to a twofold reduction in infarct volume and substantial recovery of motor function.[9]
Alleviation of Cerebral Edema in Traumatic Brain Injury (TBI)
Following TBI, the upregulation of TRPM4 in vascular endothelial cells contributes to capillary damage and blood-brain barrier (BBB) disruption, leading to cerebral edema.[5] this compound has demonstrated significant therapeutic potential in TBI models.
-
Reduces Cerebral Edema: Administration of this compound in rats following TBI markedly reduces brain water content.[5][10]
-
Protects BBB Integrity: The treatment helps maintain the integrity of the BBB, as shown by reduced extravasation of Evans Blue dye.[5][10]
-
Anti-inflammatory and Anti-apoptotic Effects: this compound treatment reduces the proliferation of microglia and astrocytes, decreases neutrophil infiltration, and inhibits the expression of inflammatory cytokines (TNF-α, IL-6) and apoptotic molecules (Bax).[5]
-
Signaling Pathway Modulation: The protective effects are partly mediated by the inhibition of the PI3K/AKT/NF-kB signaling pathway, which is involved in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the BBB.[5]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The TRPM4 channel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.wm.edu]
- 4. mdpi.com [mdpi.com]
- 5. The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPM4 inhibition promotes angiogenesis after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
Application of 9-Phenanthrol in Traumatic Brain Injury-Induced Cerebral Edema
Introduction
9-Phenanthrol, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, has emerged as a significant research tool for investigating the pathophysiology of cerebral edema following traumatic brain injury (TBI). Cerebral edema, characterized by an abnormal accumulation of fluid in the brain's intracellular and extracellular spaces, is a life-threatening secondary injury mechanism in TBI that contributes to increased intracranial pressure and poor neurological outcomes.[1][2][3] this compound allows for the specific interrogation of the role of TRPM4 channels in the development of cytotoxic and vasogenic edema, offering a pharmacological approach to explore potential therapeutic strategies.
Mechanism of Action
Following a traumatic brain injury, the upregulation and overactivation of TRPM4 channels in various cell types, including vascular endothelial cells, neurons, and glial cells, contribute to cellular swelling and blood-brain barrier (BBB) breakdown.[4][5] TRPM4 is a calcium-activated non-selective cation channel that, upon activation, facilitates a sustained influx of sodium ions (Na⁺).[6][7] This influx leads to oncotic cell swelling (cytotoxic edema) and contributes to the disruption of the BBB, allowing for the extravasation of fluid into the brain parenchyma (vasogenic edema).[2][4][5]
This compound exerts its neuroprotective effects by directly inhibiting the TRPM4 channel.[4][5] This inhibition mitigates the detrimental downstream effects of TRPM4 activation by:
-
Reducing Cytotoxic Edema: By blocking Na⁺ influx into cells, this compound prevents the osmotic shift of water that leads to cell swelling.[4][5]
-
Preserving Blood-Brain Barrier Integrity: this compound has been shown to decrease the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the degradation of the BBB.[4][5] This effect is mediated, at least in part, through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[4][5]
-
Attenuating Neuroinflammation and Apoptosis: By reducing edema and preserving cellular homeostasis, this compound diminishes secondary injury cascades, including inflammatory responses and programmed cell death.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a rat model of traumatic brain injury as reported in the literature.
Table 1: Effect of this compound on Brain Water Content and Neurological Deficit
| Treatment Group | Brain Water Content (%) | Neurological Deficit Score (mNSS) |
| Sham | 78.5 ± 0.3 | 0 |
| TBI + Vehicle | 81.2 ± 0.4 | 10.5 ± 1.5 |
| TBI + this compound | 79.8 ± 0.5 | 7.8 ± 1.2 |
Data adapted from Ma et al., 2023. Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Serum and Protein Expression Levels
| Parameter | TBI + Vehicle | TBI + this compound |
| Serum SUR1 (ng/L) | Increased | Significantly Decreased |
| Serum TRPM4 (ng/L) | Increased | Significantly Decreased |
| TRPM4 Protein Expression | Upregulated | Significantly Inhibited |
| MMP-9 Protein Expression | Upregulated | Significantly Inhibited |
| Bax Protein Expression | Upregulated | Alleviated |
| TNF-α and IL-6 Levels | Increased | Alleviated |
Data compiled from Ma et al., 2023. This table provides a qualitative summary of the changes observed.
Experimental Protocols
1. Traumatic Brain Injury (TBI) Model in Rats
A controlled cortical impact (CCI) model is a commonly used and reproducible method for inducing TBI in rodents.
-
Animals: Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., intraperitoneal injection of sodium pentobarbital).
-
Surgical Procedure:
-
The rat is placed in a stereotaxic frame.
-
A midline scalp incision is made, and the skin and fascia are retracted to expose the skull.
-
A craniotomy (typically 5mm in diameter) is performed over the desired cortical region (e.g., the right parietal cortex) using a high-speed drill, keeping the dura mater intact.
-
The CCI device, with a specific impactor tip size (e.g., 3mm), is positioned perpendicular to the exposed dura.
-
The impact is delivered with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).
-
Following the impact, the bone flap is not replaced, and the scalp is sutured.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including the craniotomy, but without the cortical impact.
2. Administration of this compound
-
Preparation: this compound is dissolved in a suitable vehicle, such as a solution of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300, and 50% saline.
-
Dosage and Administration: A common dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection. The first dose is typically given shortly after the induction of TBI (e.g., within 30 minutes), followed by subsequent doses at regular intervals (e.g., every 24 hours).
-
Vehicle Control: The vehicle solution without this compound is administered to the control group using the same volume and administration route.
3. Measurement of Brain Water Content
The wet-dry method is a standard technique for quantifying cerebral edema.
-
At a specific time point post-TBI (e.g., 24 hours), the rats are euthanized.
-
The brains are rapidly removed, and the cerebellum and brainstem are discarded.
-
The ipsilateral (injured) and contralateral (uninjured) cerebral hemispheres are separated.
-
Each hemisphere is immediately weighed on an analytical balance to obtain the "wet weight."
-
The tissue samples are then dried in an oven at a specific temperature (e.g., 100°C) for a set duration (e.g., 24 hours) until a constant weight is achieved.
-
The dried samples are weighed to obtain the "dry weight."
-
Brain water content is calculated using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
4. Evaluation of Blood-Brain Barrier (BBB) Permeability
Evans blue dye extravasation is a widely used method to assess BBB integrity.
-
At a designated time before euthanasia (e.g., 2 hours), a solution of Evans blue dye (e.g., 2% in saline, 4 ml/kg) is injected intravenously (e.g., via the tail vein).
-
After allowing the dye to circulate, the animals are anesthetized and transcardially perfused with saline to remove the dye from the intravascular compartment.
-
The brains are removed, and the ipsilateral hemisphere is dissected and weighed.
-
The tissue is homogenized in a suitable solvent (e.g., formamide) and incubated to extract the Evans blue dye.
-
The samples are then centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer at a specific wavelength (e.g., 620 nm).
-
The concentration of Evans blue is determined from a standard curve and is expressed as micrograms of dye per gram of brain tissue.
5. Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins (e.g., TRPM4, MMP-9, Bax).
-
Brain tissue from the pericontusional area is collected and homogenized in a lysis buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-TRPM4, anti-MMP-9) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
Visualizations
Caption: Signaling pathway of this compound in TBI-induced cerebral edema.
Caption: Experimental workflow for studying this compound in a TBI model.
References
- 1. news-medical.net [news-medical.net]
- 2. Cerebral Edema in Traumatic Brain Injury: a Historical Framework for Current Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.wm.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 9-Phenanthrol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrol is a well-characterized inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1][2][3] Its ability to modulate cellular functions by blocking TRPM4 has made it a valuable tool in preclinical research, particularly in models of neurological and cardiovascular diseases. In vivo studies have demonstrated its potential therapeutic effects in conditions such as traumatic brain injury (TBI) and cardiac ischemia-reperfusion injury.[1][4][5]
These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in rodent models, as well as an overview of its known mechanisms of action and key signaling pathways involved.
Data Presentation
Quantitative Effects of this compound in Animal Models
| Animal Model | Species | This compound Dose & Route | Key Quantitative Outcomes | Reference |
| Traumatic Brain Injury (TBI) | Rat | 70 µg/kg, intraperitoneal (i.p.), daily for 7 days | - Significantly reduced brain water content at 24h post-TBI.- Markedly decreased neuronal apoptosis.- Reduced neurobehavioral deficits. | [1] |
| Myocardial Ischemia-Reperfusion | Mouse | Not specified in detail for in vivo | - 3.5-fold reduction in infarct size/risk area ratio in treated animals (9.4 ± 9.7% vs. 32.9 ± 28.9% in vehicle). | [6] |
| Isolated Heart (Langendorff) | Rat | 2 x 10⁻⁵ mol·L⁻¹ pre-treatment | - Prevented the decrease in contractile function.- Prevented the occurrence of ventricular fibrillation or tachycardia. | [4] |
| Hypoxia-Reoxygenation Induced Arrhythmias (ex vivo) | Mouse | 10⁻⁵ to 10⁻⁴ mol·L⁻¹ superfusion | - Dose-dependent abolition of early afterdepolarizations (EADs). | [2] |
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of Traumatic Brain Injury
This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of TBI.[1]
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Unbuffered saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal injection
-
Animal model: Adult male Sprague-Dawley rats (or other appropriate strain) subjected to a TBI model (e.g., fluid percussion injury).[7][8][9]
2. Preparation of this compound Solution: a. Prepare a 20 mM stock solution of this compound by dissolving the powder in DMSO. b. Store the stock solution in aliquots at -80°C. c. On the day of injection, dilute the 20 mM stock solution with unbuffered saline (0.9% NaCl) to a final concentration of 60 µM. d. Ensure the final concentration of DMSO in the injected solution is less than 0.5%.
3. Administration Protocol: a. The first injection of this compound (70 µg/kg) is administered intraperitoneally 15 minutes after the TBI operation. b. Subsequent injections are administered once daily for a total of seven consecutive days. c. A vehicle control group should be included, receiving intraperitoneal injections of the same solution without this compound (i.e., saline with <0.5% DMSO).
4. Endpoint Analysis: a. Assess neurobehavioral deficits using appropriate tests (e.g., Y-maze, novel object recognition).[10] b. Measure brain water content to quantify cerebral edema.[1] c. Evaluate blood-brain barrier permeability. d. Perform histological analysis to assess neuronal apoptosis and inflammation (e.g., microglia and astrocyte proliferation).[1] e. Conduct molecular analyses (e.g., Western blot, ELISA) to measure the expression of TRPM4, MMP-9, and inflammatory markers.[1][10]
Protocol 2: Ex Vivo Administration of this compound in an Isolated Mouse Heart Model of Hypoxia-Reoxygenation
This protocol is adapted from studies investigating the anti-arrhythmic effects of this compound.[2]
1. Materials:
-
This compound
-
Langendorff apparatus
-
Krebs-Henseleit (K-H) solution
-
Animal model: Adult mice
2. Preparation of this compound Perfusing Solution: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Dilute the stock solution in K-H buffer to the desired final concentrations (e.g., 10⁻⁵ mol·L⁻¹ and 10⁻⁴ mol·L⁻¹).
3. Experimental Procedure: a. Isolate the mouse heart and mount it on a Langendorff apparatus. b. Perfuse the heart with oxygenated K-H solution to stabilize. c. Induce hypoxia by switching to a hypoxic perfusion solution, followed by reoxygenation with the standard K-H solution to mimic ischemia-reperfusion. d. During the reoxygenation phase, superfuse the heart with the K-H solution containing this compound at the desired concentration. e. A control group should be perfused with K-H solution containing the vehicle alone.
4. Endpoint Analysis: a. Record spontaneous electrical activity using intracellular microelectrodes to detect early afterdepolarizations (EADs) and other arrhythmias. b. Measure cardiac contractile function. c. Assess infarct size using TTC staining.[6]
Signaling Pathways and Mechanisms of Action
Traumatic Brain Injury
In the context of TBI, this compound exerts its neuroprotective effects primarily through the inhibition of TRPM4 channels, which are upregulated in vascular endothelial cells following injury. This upregulation contributes to cerebral edema and blood-brain barrier disruption. The administration of this compound has been shown to downregulate the PI3K/AKT/NF-kB signaling pathway. This, in turn, leads to a reduction in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the blood-brain barrier. By mitigating these downstream effects, this compound reduces cerebral edema, inflammation, and neuronal apoptosis.[1][11]
Cardiac Ischemia-Reperfusion Injury
In cardiac ischemia-reperfusion injury, the inhibition of TRPM4 by this compound is cardioprotective. During ischemia and reperfusion, intracellular calcium levels can become dysregulated, leading to the activation of TRPM4. This contributes to ionic imbalance, electrical instability (arrhythmias), and ultimately cell death. By blocking TRPM4, this compound helps to maintain ionic homeostasis, reduce the occurrence of arrhythmias such as early afterdepolarizations (EADs), and preserve cardiac function. This leads to a reduction in infarct size.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Important Considerations
-
Solubility and Formulation: this compound has low aqueous solubility, necessitating the use of a vehicle like DMSO for initial dissolution.[2] It is crucial to ensure the final concentration of the vehicle is minimized to avoid confounding effects. For intravenous administration, nano-engineered formulations have been explored to improve solubility and delivery.[12]
-
Species-Specific Effects: While this compound is a potent inhibitor of human TRPM4, some in vitro studies suggest it may have different effects on the mouse TRPM4 channel.[13] Researchers should be mindful of these potential species-specific differences when designing and interpreting in vivo studies in mice.
-
Toxicity: Comprehensive in vivo toxicology data for this compound is limited. As with any investigational compound, careful dose-range finding studies are recommended to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.[2]
-
Controls: The inclusion of appropriate vehicle controls is essential to ensure that the observed effects are due to the pharmacological activity of this compound and not the administration vehicle.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized based on the research question, animal model, and laboratory conditions.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPM4 channel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a TRPM4 inhibitor, protects isolated rat hearts from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a TRPM4 Inhibitor, Protects Isolated Rat Hearts from Ischemia–Reperfusion Injury | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. en-journal.org [en-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Phenanthrol in TRPM4 Current Inhibition
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing 9-Phenanthrol as an inhibitor of Transient Receptor Potential Melastatin 4 (TRPM4) currents. This document includes quantitative data on effective concentrations, detailed experimental protocols for electrophysiological recordings, and visualizations of the experimental workflow and related signaling pathways.
Introduction
This compound is a widely used pharmacological tool for the study of TRPM4, a calcium-activated non-selective cation channel. It has been instrumental in elucidating the physiological and pathophysiological roles of TRPM4 in various systems, including the cardiovascular system, central nervous system, and immune response. Understanding the precise concentrations and methodologies for its application is crucial for obtaining reliable and reproducible experimental results. This document outlines the effective concentrations of this compound for TRPM4 inhibition and provides a detailed protocol for its use in patch-clamp electrophysiology.
Quantitative Data: this compound Concentration for TRPM4 Inhibition
The inhibitory potency of this compound on TRPM4 currents, as measured by its half-maximal inhibitory concentration (IC50), varies depending on the expression system and experimental configuration. The following table summarizes the reported IC50 values for this compound in different cell types and recording methods. The inhibition by this compound is generally reversible and voltage-independent.
| Cell Type/Expression System | Recording Configuration | IC50 (µM) | Reference |
| HEK-293 cells expressing human TRPM4 | Whole-cell | 16.7 ± 4.5 | |
| HEK-293 cells expressing human TRPM4 | Inside-out | ~20 | |
| HEK-293 cells expressing human TRPM4 | Whole-cell | 17 | |
| Rat cerebral artery smooth muscle cells | Perforated patch | 10 | |
| Rat cerebral artery smooth muscle cells | Whole-cell | Totally inhibited at 30 µM | |
| Murine atrial cells | --- | 21 | |
| Human atrial fibroblasts | Inside-out | 6.1 ± 2.4 |
Note: It is important to consider that the effectiveness of this compound can be species-dependent. For instance, intracellular application of this compound has been shown to inhibit human TRPM4 but potentiate murine TRPM4 currents.
Experimental Protocol: Inhibition of TRPM4 Currents using Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure TRPM4 currents in a heterologous expression system (e.g., HEK-293 cells) and to assess the inhibitory effect of this compound.
Materials
-
Cells: HEK-293 cells stably or transiently expressing the TRPM4 channel.
-
Pipette Solution (intracellular): (in mM) 156 CsCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.2 with CsOH. Free Ca2+ concentration is adjusted to 10⁻⁶ M.
-
Bath Solution (extracellular): (in mM) 156 NaCl, 5 CaCl2, 10 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-100 mM). The final concentration of DMSO in the bath solution should not exceed 0.1%, as this concentration has been shown to have no effect on channel activity.
Equipment
-
Inverted microscope
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
Procedure
-
Cell Preparation: Plate the TRPM4-expressing HEK-293 cells on glass coverslips 24-48 hours before the experiment.
-
Electrophysiological Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the bath solution.
-
Pull glass micropipettes and fire-polish them to a resistance of 2-5 MΩ when filled with the pipette solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Recording TRPM4 Currents:
-
Clamp the cell membrane potential at a holding potential of 0 mV.
-
Apply a ramp voltage protocol from -100 mV to +100 mV over a duration of 300 ms to elicit TRPM4 currents. This will result in a characteristic outwardly rectifying current-voltage (I-V) relationship.
-
-
Application of this compound:
-
Establish a stable baseline recording of TRPM4 currents for several minutes.
-
Using the perfusion system, switch to a bath solution containing the desired concentration of this compound (e.g., starting from a low concentration and increasing stepwise to determine a dose-response curve).
-
Record the currents in the presence of this compound until a steady-state inhibition is observed.
-
-
Washout:
-
To test for the reversibility of the inhibition, switch back to the control bath solution without this compound and record until the current amplitude returns to the baseline level.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +100 mV) before, during, and after the application of this compound.
-
Normalize the current in the presence of the inhibitor to the baseline current to calculate the percentage of inhibition.
-
If multiple concentrations are tested, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Visualizations
Experimental Workflow for TRPM4 Inhibition Assay
Caption: Workflow for assessing this compound's inhibitory effect on TRPM4 currents.
Simplified Signaling Context of TRPM4 Inhibition
Caption: this compound blocks Ca²⁺-activated TRPM4, preventing Na⁺ influx and depolarization.
Application Notes and Protocols: Fluorescent Labeling of 9-Phenanthrol for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrol is a well-established and specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1][2][3] TRPM4 channels are implicated in a variety of physiological processes, including the regulation of smooth muscle contraction, neuronal activity, and immune responses.[1][4] Consequently, this compound has become a valuable pharmacological tool for studying TRPM4 function and a potential lead compound for the development of therapeutics targeting TRPM4-related pathologies such as cardiac arrhythmias and ischemic stroke.[1]
Visualizing the subcellular localization and dynamics of this compound is crucial for understanding its mechanism of action and for developing more targeted drug delivery systems. Fluorescent labeling of this compound enables its direct visualization in living cells and tissues using fluorescence microscopy techniques.[5] This application note provides a detailed protocol for the design, synthesis, and application of a fluorescently labeled this compound probe for cellular imaging studies. While direct labeling of this compound has not been extensively reported, this document outlines a feasible and scientifically sound approach based on established bioconjugation techniques.
Data Presentation
The following table summarizes the key properties of this compound and a proposed fluorescently labeled derivative.
| Property | This compound | This compound-Fluorophore Conjugate (Hypothetical) |
| Molecular Weight | 194.23 g/mol | Dependent on the chosen fluorophore |
| Target | TRPM4 Channel[1][2][3] | TRPM4 Channel |
| Inhibitory Concentration (IC50) | ~30 µM for TRPM4[3][6] | To be determined experimentally |
| Excitation Wavelength | Not applicable | Dependent on the chosen fluorophore (e.g., ~488 nm for a green fluorophore) |
| Emission Wavelength | Not applicable | Dependent on the chosen fluorophore (e.g., ~520 nm for a green fluorophore) |
| Applications | Electrophysiology, pharmacological studies of TRPM4 function[1][4][7] | Cellular imaging, colocalization studies, drug uptake and distribution analysis |
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive this compound Derivative
To enable fluorescent labeling, a reactive functional group must be introduced into the this compound structure. A common strategy is to introduce an amine group, which can then be readily conjugated to a variety of commercially available amine-reactive fluorescent dyes. This protocol describes a potential synthetic route to an amino-functionalized this compound derivative.
Materials:
-
This compound
-
1-bromo-2-chloroethane
-
Potassium carbonate (K2CO3)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Alkylation of this compound:
-
Dissolve this compound (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 9-(2-chloroethoxy)phenanthrene.
-
-
Azidation of 9-(2-chloroethoxy)phenanthrene:
-
Dissolve 9-(2-chloroethoxy)phenanthrene (1 equivalent) and sodium azide (3 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at 80°C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and add water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 9-(2-azidoethoxy)phenanthrene.
-
-
Reduction to 9-(2-aminoethoxy)phenanthrene (Staudinger Reaction):
-
Dissolve 9-(2-azidoethoxy)phenanthrene (1 equivalent) in a mixture of THF and water (4:1).
-
Add triphenylphosphine (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify the final product, 9-(2-aminoethoxy)phenanthrene, by silica gel column chromatography.
-
Characterize the product by NMR and mass spectrometry.
-
Protocol 2: Fluorescent Labeling of Amino-Functionalized this compound
This protocol describes the conjugation of the synthesized amino-functionalized this compound with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester-functionalized fluorophore.
Materials:
-
9-(2-aminoethoxy)phenanthrene
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve 9-(2-aminoethoxy)phenanthrene (1 equivalent) in anhydrous DMF or DMSO.
-
Add triethylamine or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the dye solution dropwise to the this compound derivative solution while stirring.
-
Protect the reaction from light and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, purify the fluorescently labeled this compound by preparative HPLC.
-
Characterize the purified product by mass spectrometry and measure its absorbance and fluorescence spectra to confirm successful conjugation and determine the labeling efficiency.
Protocol 3: Cellular Imaging with Fluorescently Labeled this compound
This protocol outlines the use of the synthesized fluorescent this compound probe for imaging TRPM4 channels in cultured cells.
Materials:
-
Cells expressing TRPM4 (e.g., HEK293 cells stably expressing TRPM4)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled this compound stock solution (in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture TRPM4-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Cell Labeling:
-
Prepare a working solution of the fluorescently labeled this compound in cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes. The optimal concentration and incubation time should be determined empirically.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the labeling solution or in a separate step according to the manufacturer's protocol.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore and nuclear stain.
-
Acquire images and perform any necessary image analysis, such as colocalization with other cellular markers.
-
Visualizations
Caption: Experimental workflow for the synthesis, labeling, and cellular imaging of a fluorescent this compound probe.
Caption: Simplified signaling pathway of TRPM4 activation and its inhibition by this compound.
Discussion
The protocols provided herein offer a comprehensive guide for the development and application of a fluorescently labeled this compound probe. The successful synthesis and use of such a probe would provide an invaluable tool for researchers in various fields. Key applications include:
-
High-resolution imaging of TRPM4 channel distribution and dynamics in live cells.
-
Colocalization studies to investigate the interaction of TRPM4 with other cellular components.
-
Drug uptake and distribution studies to assess the cellular permeability and accumulation of this compound derivatives.
-
High-throughput screening of new TRPM4 inhibitors by competitive binding assays.
It is important to note that the proposed synthetic route and labeling protocols are hypothetical and would require experimental validation and optimization. The addition of a fluorescent tag may alter the pharmacological properties of this compound, including its affinity for TRPM4. Therefore, thorough characterization of the fluorescent probe, including determination of its IC50 value, is essential before its use in imaging studies. Furthermore, control experiments using cells that do not express TRPM4 should be performed to assess non-specific binding of the probe. Despite these considerations, the development of a fluorescent this compound probe holds great promise for advancing our understanding of TRPM4 biology and for the development of novel therapeutics.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.wm.edu]
- 3. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of 9-Phenanthrol on other ion channels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of 9-Phenanthrol, a widely used inhibitor of the TRPM4 ion channel. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring accurate data interpretation and experimental design.
Summary of Off-Target Effects of this compound
While this compound is a potent TRPM4 inhibitor, it is crucial to be aware of its interactions with other ion channels, which can vary depending on the concentration used and the experimental conditions. The following table summarizes the known off-target effects of this compound.
| Ion Channel Family | Specific Channel | Species/Cell Type | Effect | IC50 / Effective Concentration |
| TRP Channels | TRPM5 | Human (HEK-293 cells) | No effect | No effect up to 100 µM[1][2] |
| TRPC3 / TRPC6 | Human (HEK-293 cells) | No effect | Not specified[3] | |
| Voltage-gated Cation Channels | Voltage-gated Ca²⁺ Channels | Primary cardiomyocytes | Inhibition | 47% reduction at 100 µM[1] |
| Voltage-gated K⁺ Channels | Primary cardiomyocytes | Inhibition | 43% reduction at 100 µM[1] | |
| Cardiac Sodium Channels (Peak INa) | Rabbit ventricular cells | Inhibition | 71 µM[1][4] | |
| Cardiac Sodium Channels (Late INa) | Rabbit ventricular cells | Inhibition | 18 µM[1][4] | |
| Calcium-activated Channels | KCa3.1 (IKCa/SK4) | Rat endothelial cells | Activation | ~20 µM[1][3][5] |
| TMEM16A (ANO1) | Rat arterial smooth muscle myocytes | Inhibition | ~12 µM[1][6] | |
| Other Channels | CFTR | CHO cells | No effect | No effect up to 250 µM[2] |
| Bestrophin-1 | Recombinant | No effect | Not specified[6] |
Experimental Protocols for Assessing Off-Target Effects
Accurate assessment of this compound's specificity requires robust experimental protocols. Below are generalized methodologies for investigating its effects on commonly affected ion channels using patch-clamp electrophysiology.
General Workflow for Off-Target Profiling
Workflow for assessing this compound's off-target effects.
Investigating Effects on TMEM16A Currents
-
Cell System: HEK293 cells heterologously expressing TMEM16A or primary arterial smooth muscle cells.
-
Recording Configuration: Whole-cell patch-clamp.
-
Intracellular Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 250 nM), pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.
-
Voltage Protocol: From a holding potential of -60 mV, apply voltage steps from -100 mV to +100 mV in 20 mV increments.
Investigating Effects on Cardiac Sodium Channels
-
Cell System: Isolated ventricular myocytes (e.g., from rabbit or guinea pig).
-
Recording Configuration: Whole-cell patch-clamp.
-
Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.5 Glucose, pH 7.4 with NaOH.
-
Voltage Protocol: To measure peak and late sodium currents, hold the cell at -120 mV and apply a depolarizing pulse to -20 mV.
Investigating Effects on KCa3.1 Channels
-
Cell System: Isolated endothelial cells or inside-out patches from these cells.
-
Recording Configuration: Whole-cell or inside-out patch-clamp.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and CaCl₂ to set free Ca²⁺ to a sub-activating level (e.g., 100 nM), pH 7.2 with KOH.
-
Extracellular Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with KOH.
-
Voltage Protocol: Ramp protocol from -100 mV to +100 mV to observe changes in current reversal potential and conductance.
Troubleshooting Guides and FAQs
Q1: I am using this compound to block TRPM4 in mouse-derived cells, but I am seeing an unexpected increase in current. What could be the cause?
A1: This is a critical species-specific effect of this compound. While it inhibits human TRPM4, intracellular application of this compound has been shown to potentiate mouse TRPM4 currents.[7] This potentiation is dependent on the presence of intracellular calcium. If you are working with mouse models or cell lines, consider using alternative TRPM4 inhibitors or be aware that the effects of this compound may be opposite to what is expected from studies on human channels.
Species-specific effects of this compound on TRPM4.
Q2: My cells are hyperpolarizing upon application of this compound, which is the opposite of what I expect from blocking a depolarizing cation current. Why is this happening?
A2: this compound can directly activate endothelial intermediate-conductance calcium-activated potassium channels (KCa3.1).[3][5] Activation of these potassium channels will lead to K⁺ efflux and membrane hyperpolarization. This effect is particularly relevant in vascular tissues where both TRPM4 and KCa3.1 are expressed. To dissect these effects, you can use a specific KCa3.1 blocker, such as TRAM-34, in conjunction with this compound.
Q3: I am observing a reduction in voltage-gated potassium currents in my experiments with 100 µM this compound. Is this a known off-target effect?
A3: Yes, at concentrations of 100 µM, this compound has been shown to cause a significant reduction in voltage-gated K⁺ currents (around 43%) in primary cardiomyocytes.[1] At lower concentrations (e.g., 10 µM), this effect is less pronounced.[1] If your experiment requires high concentrations of this compound, it is important to consider this potential confounding effect on potassium channels.
Q4: Can this compound affect voltage-gated calcium or sodium channels?
A4: Yes, this compound has been reported to inhibit both voltage-gated Ca²⁺ and cardiac Na⁺ channels, particularly at higher concentrations. It inhibits voltage-gated Ca²⁺ channels by approximately 47% at 100 µM.[1] For cardiac sodium channels, it inhibits the late current with an IC50 of 18 µM and the peak current with an IC50 of 71 µM.[1][4] These effects are important to consider in cardiac electrophysiology studies.
Q5: Is this compound a "clean" inhibitor for any specific experimental system?
References
- 1. Development of a QPatch-Automated Electrophysiology Assay for Identifying TMEM16A Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a QPatch-Automated Electrophysiology Assay for Identifying TMEM16A Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM4 inhibitor this compound activates endothelial cell intermediate conductance calcium-activated potassium channels in rat isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Single channel and whole cell sodium currents in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for anion conduction in the calcium-activated chloride channel TMEM16A | eLife [elifesciences.org]
Technical Support Center: 9-Phenanthrol Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 9-Phenanthrol in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an aromatic alcohol derived from phenanthrene. It is primarily known as a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a Ca2+-activated non-selective cation channel. It is a cell-permeable compound.
Q2: How does inhibiting the TRPM4 channel lead to cytotoxicity? A2: The TRPM4 channel is involved in regulating ion homeostasis, particularly Na+ influx. Inhibition of TRPM4 by this compound can disrupt this balance, leading to changes in membrane potential, ion overload, and subsequent cell death pathways. For instance, in some cancer cells, TRPM4 is overexpressed and linked to cell cycle progression; its inhibition by this compound has shown potent cytotoxic effects.
Q3: Is this compound's cytotoxicity always linked to TRPM4 inhibition? A3: While TRPM4 inhibition is its most well-characterized mechanism, it's important to consider that at higher concentrations, this compound may have off-target effects. For example, it has been noted to partially block other ion channels. The cytotoxicity of related compounds like 9,10-phenanthrenequinone has also been linked to mechanisms independent of reactive oxygen species (ROS), such as impairing mitotic progression. Therefore, attributing all cytotoxic effects solely to TRPM4 inhibition should be done with caution and appropriate controls.
Q4: In what concentration range is this compound typically cytotoxic? A4: The cytotoxic concentration of this compound can vary significantly depending on the cell line. Reported effective concentrations range from nanomolar to micromolar. For example, in certain diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, the GI50 (concentration for 50% growth inhibition) was in the range of 19-42 nM. In other cell types, the EC50 (concentration to induce 50% cell death) has been observed around 20 μM.
Q5: How should I prepare and store this compound stock solutions? A5: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C to maintain stability for up to 3 months. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Troubleshooting Guide
Q1: My cell viability results with this compound are inconsistent between experiments. What could be the cause? A1: Inconsistent results can stem from several factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment. Cell viability assays are sensitive to cell density.
-
Cell Growth Phase: Always use cells that are in the logarithmic (log) growth phase for your experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Multiple freeze-thaw cycles of the stock solution should be avoided.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the assay reagent (e.g., MTT, XTT).
-
Assay Steps: Any variation in procedural steps, like washing or reagent addition, can introduce variability.
Q2: I am observing high background absorbance in my MTT/XTT assay. What should I do? A2: High background can be caused by several issues:
-
Phenol Red and Serum: Phenol red in the culture medium and components in serum can interfere with absorbance readings. Consider using serum-free medium during the final assay incubation step or including a "medium-only" background control to subtract these values.
-
Compound Interference: this compound itself might react with the tetrazolium salt. To check for this, run a control well with medium and this compound but no cells.
-
Contamination: Bacterial or yeast contamination can reduce the tetrazolium dyes, leading to false-positive signals. Always check your cultures for contamination.
-
Light Exposure: Extended exposure of tetrazolium reagents to light can cause spontaneous reduction. Keep reagent bottles and plates protected from light.
Q3: The cytotoxicity I observe is much higher/lower than what is reported in the literature. Why might this be? A3: Discrepancies with published data can occur due to:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to this compound. Even the same cell line from different sources (or at different passages) can behave differently.
-
Species-Specific Effects: this compound can have different effects on channels from different species (e.g., human vs. mouse TRPM4), which could influence cytotoxicity.
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The chosen assay can influence the apparent cytotoxicity.
-
Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Q4: In my MTT assay, the formazan crystals are not dissolving completely. How can I fix this? A4: Incomplete solubilization of formazan crystals is a common issue.
-
Proper Mixing: After adding the solubilization solvent, ensure thorough mixing. Shaking the plate on an orbital shaker for 15 minutes can help. In some cases, gentle pipetting up and down may be necessary to break up the crystals.
-
Choice of Solvent: Ensure your solubilization solution (e.g., acidified isopropanol or DMSO) is appropriate and added in a sufficient volume to dissolve the crystals formed in the wells.
Quantitative Data Summary
The effective concentration of this compound for inhibiting cell viability varies widely across different cell types and experimental conditions.
| Parameter | Cell Line/System | Reported Value | Reference |
| EC50 | TsA-201 Cells | ~20 µM | |
| IC50 | Human TRPM4 (HEK-293 cells) | 17.0 ± 2.8 µM | |
| IC50 | Human TRPM4 (HEK-293 cells) | ~20 µM | |
| IC50 | Mouse Atrial Cardiomyocytes | 22 µM | |
| GI50 | ABC-DLBCL Cell Lines | 19 - 41.88 nM |
EC50: Half-maximal effective concentration (for cell death). IC50: Half-maximal inhibitory concentration (for channel current or physiological process). GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which reflects the number of viable cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Store at -20°C, protected from light.
-
Solubilization Buffer: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and resume growth).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals. Visually inspect for crystal formation.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shaking: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
XTT Cell Viability Assay
The XTT assay is another tetrazolium-based method. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
XTT Reagent: Typically supplied in a kit. Prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent (activator) immediately before use, following the manufacturer's instructions (e.g., a 50:1 ratio).
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Warm the XTT reagent and activator to 37°C to ensure they are fully dissolved. Prepare the XTT working solution according to the kit's protocol.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The color will change to orange in wells with viable cells.
-
Absorbance Reading: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450-490 nm using a microplate reader.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Materials:
-
Neutral Red (NR) Staining Solution: Prepare a working solution (e.g., 33-40 µg/mL) in pre-warmed culture medium from a concentrated stock.
-
Wash Solution: Phosphate-Buffered Saline (PBS).
-
Destain (Solubilization) Solution: 1% acetic acid, 50% ethanol in distilled water.
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Medium Removal: After the treatment period, carefully aspirate the culture medium from all wells.
-
Neutral Red Incubation: Add 100 µL of the pre-warmed Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the NR solution and wash the cells gently with 150 µL of PBS to remove any unincorporated dye.
-
Dye Extraction (Destain): Add 150 µL of the destain solution to each well.
-
Shaking: Place the plate on an orbital shaker for at least 10 minutes to extract the dye from the cells and ensure a homogeneous solution.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting logic for common cell viability assay issues.
Technical Support Center: Optimizing 9-Phenanthrol Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Phenanthrol in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a Ca2+-activated non-selective cation channel.[1][2][3] It does not significantly affect the closely related TRPM5 channel or the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels.[2][4] Its inhibitory action on TRPM4 channels makes it a valuable tool for investigating the physiological and pathological roles of this channel in various biological processes.
Q2: In which animal models has this compound been used and for what purposes?
This compound has been utilized in various rodent models to explore its therapeutic potential. Key applications include:
-
Traumatic Brain Injury (TBI) in rats: To reduce cerebral edema and improve neurological outcomes.[5][6]
-
Myocardial Ischemia-Reperfusion (I/R) Injury in rats and mice: To provide cardioprotection and reduce infarct size.[7][8]
-
Stroke in mice: To mitigate brain edema and neuronal loss.
-
Cerebral Artery Vasoconstriction in rats: To study its effects on myogenic tone.[1]
Dosage and Administration
Q3: What are the recommended dosage ranges for this compound in rodent studies?
The optimal dosage of this compound can vary significantly depending on the animal model, administration route, and the specific research question. Based on published studies, the following dosages have been reported:
| Animal Model | Disease/Condition | Administration Route | Dosage | Reference |
| Rat | Traumatic Brain Injury | Intraperitoneal (IP) | 70 µg/kg (daily for 7 days) | [5] |
| Rat | Myocardial Ischemia-Reperfusion | Intravenous (IV) | 1 mg/kg (bolus injection) | [7] |
| Mouse | Stroke / Cerebral Ischemia-Reperfusion | Intravenous (IV) | 1 mg/kg | [9] |
Note: It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
Q4: How should this compound be prepared for in vivo administration?
Due to its poor water solubility, this compound requires a specific preparation method for in vivo use.
For Intraperitoneal (IP) Injection:
A common method involves creating a stock solution in an organic solvent and then diluting it in a suitable vehicle for injection.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). A 20 mM stock solution has been used in published studies.[5]
-
Working Solution: On the day of the experiment, dilute the DMSO stock solution with sterile, unbuffered saline (0.9% NaCl) to the final desired concentration.[5]
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the injected solution as low as possible to avoid solvent toxicity. A final DMSO concentration of less than 0.5% is recommended.[5]
For Oral Administration:
For oral gavage, a suspension can be prepared.
-
A homogeneous suspension can be made using Carboxymethylcellulose sodium (CMC-Na). A concentration of at least 5 mg/mL in CMC-Na solution has been suggested.
Q5: What are the appropriate procedures for administering this compound via intraperitoneal injection in mice and rats?
Standard protocols for intraperitoneal injections in rodents should be followed.
Experimental Protocols
Protocol for Intraperitoneal Administration of this compound in Rats
This protocol is adapted from a study on traumatic brain injury in rats.[5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Unbuffered saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for the animal size)
Procedure:
-
Prepare the Stock Solution:
-
In a sterile environment, dissolve this compound powder in 100% DMSO to create a 20 mM stock solution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C for long-term storage.
-
-
Prepare the Working Solution:
-
On the day of injection, thaw an aliquot of the 20 mM this compound stock solution.
-
Calculate the required volume of the stock solution and sterile saline to achieve the final desired dosage (e.g., 70 µg/kg) and a final DMSO concentration of less than 0.5%.
-
In a sterile tube, add the required volume of sterile saline first.
-
While vortexing the saline, slowly add the calculated volume of the this compound DMSO stock solution to prevent precipitation.
-
-
Animal Administration:
-
Weigh the animal to determine the precise injection volume.
-
Restrain the rat appropriately.
-
Administer the freshly prepared this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Troubleshooting Guide
Q6: My this compound solution is precipitating. What can I do?
Precipitation is a common issue with this compound due to its low aqueous solubility.[1]
-
Check DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible, ideally below 0.5%.[5]
-
Order of Mixing: When preparing the working solution, add the DMSO stock solution to the aqueous buffer (e.g., saline) while vortexing, not the other way around.
-
Working Concentration: High concentrations of this compound (>100 µM) are more prone to precipitation.[1] For physiological studies, it is recommended to use concentrations in the range of 10 µM to 30 µM.[1]
-
Fresh Preparation: Prepare the working solution fresh on the day of the experiment.
Q7: I am observing adverse effects in my animals after administration. What could be the cause?
Adverse effects can stem from the compound itself or the vehicle used.
-
Solvent Toxicity: High concentrations of DMSO can cause local irritation and systemic toxicity. Ensure your final DMSO concentration is minimized.
-
Compound Toxicity: this compound is known to be an irritant to the eyes, respiratory system, and skin.[2] Higher concentrations may have deleterious effects.[1] Consider performing a dose-response study to identify a well-tolerated and effective dose.
-
Route of Administration: The route of administration can influence toxicity. Intravenous administration will lead to a more rapid and potentially higher peak plasma concentration compared to intraperitoneal or oral routes.
Q8: The effects of this compound in my experiment are not easily reversible. Why is this happening?
The reversibility of this compound's effects can be slow, particularly at higher concentrations (e.g., 100 µM).[1] This is likely due to its high hydrophobicity, leading to its accumulation in cell membranes.[1] Using the lowest effective concentration can help improve the reversibility of its effects.
Signaling Pathways and Visualizations
Q9: What is the key signaling pathway affected by this compound?
In the context of traumatic brain injury, this compound has been shown to inhibit the activation of the PI3K/AKT/NF-κB signaling pathway.[9] This pathway is involved in inflammatory responses and cell survival.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a TRPM4 Inhibitor, Protects Isolated Rat Hearts from Ischemia–Reperfusion Injury | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Preventing 9-Phenanthrol precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 9-Phenanthrol and preventing its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a Ca2+-activated non-selective cation channel.[1][2][3] It is widely used in research to study the physiological and pathological roles of TRPM4 channels in various cellular processes.[2][4]
Q2: What is the solubility of this compound?
A2: this compound is practically insoluble in water.[1][5] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][5] For detailed solubility data, please refer to Table 1.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For detailed instructions, please see the Experimental Protocols section. One protocol suggests preparing a stock solution in DMSO at a concentration of 100 mM and storing it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The final concentration of DMSO in your aqueous working solution should be kept as low as possible to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[7] However, it is always best practice to perform a vehicle control experiment to assess the specific effect of the solvent on your experimental system. For sensitive primary cells, it is advisable to keep the DMSO concentration below 0.1%.[7]
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture media). What can I do to prevent this?
A5: This is a common issue due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit under the specific experimental conditions.
-
Use a co-solvent: A combination of solvents can sometimes improve solubility. For example, a mixture of ethanol and PBS has been used.[8]
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock solution to a smaller volume of the buffer first while vortexing, and then bring it up to the final volume.
-
Sonication: Brief sonication of the final solution can help to dissolve small precipitates.[9]
-
Warming: Gently warming the solution to 37°C may aid in dissolution.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of stock solution | The aqueous solubility of this compound is exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a non-toxic range for your experiment.- Prepare a fresh, more dilute stock solution.- Add the stock solution to the aqueous buffer with vigorous stirring or vortexing. |
| Cloudiness or turbidity in the final aqueous solution | Formation of fine precipitates or colloids. | - Use a pre-warmed aqueous buffer (e.g., 37°C).- Briefly sonicate the final solution.- Filter the solution through a 0.22 µm syringe filter if the application allows. |
| Inconsistent experimental results | Precipitation of this compound leading to inaccurate effective concentrations. | - Visually inspect your solutions for any signs of precipitation before each experiment.- Prepare fresh working solutions for each experiment.- Validate the final concentration of this compound in your working solution if possible. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent to a non-toxic level (typically ≤ 0.5% for DMSO in cell culture).- Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your specific cell type. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration | Source |
| Water | Insoluble (<1 mg/mL) | - | [1][5] |
| DMSO | 30 mg/mL | ~154 mM | [8] |
| DMSO | 39 mg/mL | 200.79 mM | [1][5][10] |
| DMSO | 50 mg/mL | ~257 mM | |
| Ethanol | 30 mg/mL | ~154 mM | [8] |
| Ethanol | 39 mg/mL | 200.79 mM | [1][5] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~1.03 mM | [8] |
| CMC-Na (for oral administration) | ≥5 mg/mL (as a homogeneous suspension) | - | [1][5][10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 19.42 mg of this compound powder (MW: 194.23 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to 3 months or at -80°C for up to one year.[1][11] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a 100 mM DMSO Stock
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
Initial Dilution (Intermediate Step): In a microcentrifuge tube, add 1 µL of the 100 mM this compound stock solution to 99 µL of the pre-warmed aqueous buffer to make a 1 mM intermediate solution. Vortex immediately and thoroughly.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed aqueous buffer to achieve the final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Final Mixing: Gently mix the final working solution. Visually inspect for any signs of precipitation. If the solution appears clear, it is ready for use.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. reddit.com [reddit.com]
- 2. glpbio.com [glpbio.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. TRPM4 inhibitor, this compound - CAS 484-17-3 - Calbiochem | 648492 [merckmillipore.com]
Troubleshooting unexpected results with 9-Phenanthrol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Phenanthrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1][2] By blocking TRPM4, it inhibits the influx of monovalent cations like sodium, which leads to cell depolarization. This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of TRPM4 in various cellular processes.[1]
Q2: What are the common research applications of this compound?
A2: this compound is utilized in a variety of research areas, including:
-
Cardiovascular Research: Investigating cardiac arrhythmias, cardioprotection against ischemia-reperfusion injury, and smooth muscle contraction in blood vessels.[1]
-
Neuroscience: Studying neuronal spontaneous activity and its role in conditions like ischemic stroke.[1]
-
Immunology: Examining the role of TRPM4 in immune cell function and migration.
-
Oncology: Exploring the involvement of TRPM4 in cancer cell proliferation and viability.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4]
Stock Solution Preparation:
-
It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM to 100 mM.[1][5]
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[5]
Storage:
-
Store the solid compound at -20°C for long-term stability (up to 3 years).[3]
-
The DMSO stock solution is stable for up to 3 months when stored at -20°C and for up to 1 month at -80°C for longer-term storage.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Q: I observed a precipitate after diluting my this compound stock solution into my aqueous experimental buffer/medium. What should I do?
A: Precipitation is a common issue with this compound due to its low aqueous solubility.[1] Here’s how to troubleshoot this problem:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.1%.[2] High concentrations of DMSO can also have off-target effects.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer.
-
Pre-warm the Buffer: Warming your experimental buffer to 37°C before adding the this compound stock can sometimes help maintain its solubility.
-
Vortexing: Vortex the solution immediately after adding the this compound to ensure it is evenly dispersed.
-
Use a Carrier Protein: In some instances, the presence of a carrier protein like bovine serum albumin (BSA) in the buffer can help to keep hydrophobic compounds in solution.
Issue 2: Inconsistent or No-Effect Observed
Q: My experiment with this compound is showing inconsistent results or no effect, even at concentrations reported in the literature. What could be the reason?
A: Several factors can contribute to a lack of consistent effects. Consider the following:
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Type and TRPM4 Expression: The effect of this compound is dependent on the expression and activity of TRPM4 channels in your specific cell type. Verify the expression of TRPM4 in your experimental model using techniques like qPCR or Western blotting.
-
Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Incubation Time: The required incubation time for this compound to exert its effect can vary. Optimize the incubation time in your experiments.
-
Experimental Conditions: Factors such as temperature, pH, and the ionic composition of your buffers can influence the activity of both the compound and the TRPM4 channel. Ensure these are consistent across experiments.
Issue 3: Suspected Off-Target Effects
Q: I am observing effects that may not be related to TRPM4 inhibition. How can I identify and mitigate off-target effects of this compound?
A: this compound can have off-target effects, particularly at higher concentrations (typically ≥ 30 µM).[1]
-
Known Off-Target Effects:
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired TRPM4-inhibitory effect in your system through a careful dose-response study.
-
Include Proper Controls:
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration as in your experimental conditions.
-
Positive and Negative Controls for TRPM4 Activity: Use a known activator of TRPM4 (if available for your system) or a different TRPM4 inhibitor to confirm the specificity of the effect.
-
TRPM4 Knockdown/Knockout Models: The most definitive way to confirm that the observed effect is TRPM4-dependent is to use siRNA/shRNA-mediated knockdown or a knockout cell line/animal model for TRPM4. The effect of this compound should be absent or significantly reduced in these models.[1]
-
-
Test for Off-Target Effects Directly: If you suspect inhibition of a particular off-target (e.g., a specific potassium channel), design an experiment to directly measure the effect of this compound on that target in your system.
-
Issue 4: Observed Cytotoxicity
Q: I am concerned that the effects I am seeing are due to general cytotoxicity rather than specific TRPM4 inhibition. How can I assess this?
A: It is crucial to distinguish between specific pharmacological effects and non-specific cytotoxicity.
-
Assess Cell Viability: Perform a standard cell viability assay, such as the MTT or LDH release assay, in parallel with your functional experiments.
-
Concentration and Time Dependence: Cytotoxicity is often observed at higher concentrations and with longer incubation times. Determine if the concentrations at which you observe your functional effect are significantly lower than those that cause a decrease in cell viability.
-
Control Experiments:
-
Use a positive control for cytotoxicity (e.g., a known cytotoxic agent) to validate your viability assay.
-
Compare the effects of this compound in cells with and without TRPM4 expression. A specific TRPM4-mediated effect should be absent in cells lacking the channel, whereas general cytotoxicity would likely affect both.
-
Data Presentation
Table 1: Reported IC50 Values for this compound Inhibition of TRPM4
| Cell Type/System | Experimental Condition | IC50 (µM) | Reference |
| HEK293 cells expressing human TRPM4 | Whole-cell patch clamp | 17 - 20 | [1][2] |
| HEK293 cells expressing human TRPM4 | Inside-out patch clamp | ~20 | [2] |
| Rat cerebral artery smooth muscle cells | Perforated patch clamp | ~10 | [1] |
Experimental Protocols
Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Experimental buffer or cell culture medium
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Weigh out 1.942 mg of this compound (MW: 194.23 g/mol ).
-
Dissolve in 100 µL of 100% DMSO to make a 100 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
Thaw a 100 mM stock aliquot.
-
Dilute 1 µL of the 100 mM stock into 99 µL of 100% DMSO to make a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your final experimental buffer or medium to 37°C.
-
To achieve a final concentration of 10 µM, add 1 µL of the 1 mM intermediate stock to 99 µL of the pre-warmed buffer/medium. This results in a final DMSO concentration of 1%. Note: Aim for a final DMSO concentration of <0.1% if possible by adjusting the intermediate dilution step. For example, a 100-fold dilution of a 10 mM stock into the final buffer will yield a 100 µM working solution with 1% DMSO. Subsequent dilutions can be made from this.
-
Vortex the working solution immediately and use it promptly.
-
Cell Viability Assessment using MTT Assay
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Calcium Imaging using Fura-2
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate imaging buffer
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
This compound working solution
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Incubate the cells on coverslips in the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification: Wash the cells with HBS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Acquire a baseline fluorescence ratio (F340/F380) before adding any compound.
-
Perfuse the cells with the this compound working solution.
-
Record the changes in the F340/F380 ratio over time.
-
As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin to obtain a maximum fluorescence ratio.
-
-
Data Analysis: Analyze the change in the F340/F380 ratio to determine the effect of this compound on intracellular calcium levels.
Visualizations
Caption: TRPM4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting workflow for unexpected this compound results.
References
Technical Support Center: 9-Phenanthrol Specificity for TRPM4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the specificity of 9-Phenanthrol as a TRPM4 channel inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and effective experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: How specific is this compound for TRPM4 channels?
A1: this compound is a widely used inhibitor of the transient receptor potential melastatin 4 (TRPM4) channel.[1][2] While it is often cited for its relative specificity, particularly when compared to other less selective blockers, it is crucial to understand its potential off-target effects.[3][4] Its selectivity is most pronounced when distinguishing between TRPM4 and its closest homolog, TRPM5, on which it has been shown to be ineffective.[5]
Q2: What are the known off-target effects of this compound?
A2: At concentrations used to inhibit TRPM4, this compound has been reported to affect other ion channels. For instance, at a concentration of 100 µM, it can cause a significant reduction in voltage-gated Ca2+ and K+ channels.[6] It has also been shown to block cardiac sodium channels and TMEM16A-induced currents.[6] Therefore, it is essential to perform control experiments to rule out the contribution of these off-target effects in your specific experimental system.
Q3: Are there species-specific differences in the action of this compound?
A3: Yes, significant species-dependent differences have been observed, particularly between human and mouse TRPM4 channels. While this compound inhibits human TRPM4 when applied either extracellularly or intracellularly, its effect on mouse TRPM4 is more complex.[3][4] Extracellular application inhibits mouse TRPM4, but intracellular application can surprisingly increase the current.[3][4] This highlights the critical need to validate the effects of this compound in the specific species and cell type being investigated.
Q4: What is the recommended working concentration for this compound?
A4: The half-maximal inhibitory concentration (IC50) for this compound on human TRPM4 is typically in the range of 17–20 µM.[6] However, the optimal concentration will depend on the specific cell type, expression level of TRPM4, and the experimental conditions. It is always recommended to perform a dose-response curve to determine the lowest effective concentration that minimizes potential off-target effects.
Q5: How can I be sure that the observed effects in my experiment are due to TRPM4 inhibition by this compound?
A5: To confidently attribute an observed effect to TRPM4 inhibition, a multi-faceted approach is recommended. This includes:
-
Using the lowest effective concentration of this compound.
-
Performing control experiments on cells that do not express TRPM4 (e.g., parental cell line or using siRNA/knockout models).
-
Testing for off-target effects on other relevant ion channels present in your system.
-
Where possible, confirming findings with a structurally different TRPM4 inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of TRPM4 current observed. | 1. Incorrect concentration of this compound. 2. Degradation of the this compound stock solution. 3. Low or no expression of functional TRPM4 channels. 4. Species-specific effects (e.g., intracellular application on mouse TRPM4). | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare a fresh stock solution of this compound. 3. Verify TRPM4 expression using techniques like Western blot or qPCR. Confirm channel functionality with a positive control activator. 4. Carefully consider the species of your experimental model and the mode of drug application. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions affecting TRPM4 expression. 2. Inconsistent application of this compound. 3. Precipitation of this compound at higher concentrations. | 1. Maintain consistent cell culture passages and conditions. 2. Ensure accurate and consistent pipetting and solution exchange. 3. Be aware that this compound may precipitate at concentrations greater than 100 µM.[1] Visually inspect solutions for any precipitation. |
| Observed effects are not consistent with known TRPM4 function. | 1. Off-target effects of this compound are dominating the response. 2. The signaling pathway is more complex than initially assumed. | 1. Test the effect of this compound on other potential ion channel targets in your system. 2. Use genetic approaches (siRNA, knockout) to confirm the role of TRPM4. 3. Consider using an alternative, structurally unrelated TRPM4 inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on TRPM4 and its effects on other ion channels.
| Target | Species | Cell Type | Method | IC50 / Effect | Reference |
| TRPM4 | Human | HEK-293 | Whole-cell patch clamp | 17 µM | [1] |
| TRPM4 | Human | HEK-293 | Inside-out patch clamp | ~20 µM | [5] |
| TRPM4 | Rat | Cerebral Arterial Smooth Muscle Cells | 11 µM | [6] | |
| TRPM5 | Human | HEK-293 | Inside-out patch clamp | No effect at 100 µM | [5][6] |
| TRPC3 | HEK-293 | No effect at 30 µM | [1] | ||
| TRPC6 | HEK-293 | No effect at 30 µM | [1] | ||
| CFTR | CHO | Radioactive iodide efflux | No effect at 250 µM | [1] | |
| TMEM16A | Rat | Arterial Smooth Muscle Myocytes | IC50 of 12 µM | [6] | |
| Voltage-gated Ca2+ channels | Primary cardiomyocytes | 47% reduction at 100 µM | [6] | ||
| Voltage-gated K+ channels | Primary cardiomyocytes | 43% reduction at 100 µM | [6] | ||
| Cardiac Sodium Channels (late) | Rabbit | Ventricular cells | IC50 of 18 µM | [6] | |
| Cardiac Sodium Channels (peak) | Rabbit | Ventricular cells | IC50 of 71 µM | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess TRPM4 Inhibition
This protocol describes the methodology to measure the effect of this compound on TRPM4 currents in a heterologous expression system (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells stably or transiently expressing the TRPM4 channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA; pH 7.4 with NaOH.
-
Free Ca2+ solution (e.g., 300 µM) to activate TRPM4.
-
This compound stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Cell Preparation: Plate TRPM4-expressing HEK-293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Recording:
-
Hold the cell at a potential of 0 mV.
-
Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to elicit TRPM4 currents.
-
Activate TRPM4 channels by perfusing the cell with an internal solution containing a known concentration of free Ca2+ (e.g., via a perfusion system aimed at the cell).
-
-
Application of this compound:
-
Prepare different concentrations of this compound in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all solutions.
-
After recording a stable baseline TRPM4 current, perfuse the cell with the this compound-containing solution.
-
Record the current until a steady-state inhibition is achieved.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +100 mV).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the baseline current.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Protocol 2: Specificity Testing Against Other Ion Channels
To assess the specificity of this compound, it is crucial to test its effects on other ion channels that are endogenously expressed in your cells of interest or that are known to be potential off-targets.
Procedure:
-
Follow the general whole-cell patch-clamp protocol as described above.
-
Use a cell line that expresses the ion channel of interest (e.g., a cell line endogenously expressing a specific voltage-gated potassium channel).
-
Use appropriate voltage protocols and ionic solutions to isolate the current of the specific channel you are testing.
-
Apply this compound at a concentration that effectively inhibits TRPM4 (e.g., 30 µM) and at higher concentrations (e.g., 100 µM).
-
Measure the effect on the current of the channel being tested and compare it to the effect on TRPM4.
Visualizations
Caption: TRPM4 activation by intracellular calcium and its inhibition by this compound.
References
- 1. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
9-Phenanthrol stability and storage conditions
9-Phenanthrol Technical Support Center
This guide provides detailed information on the stability and storage of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound and for how long is it stable?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended.[1][2][3][4] Under these conditions, the solid compound is stable for at least three to four years.[1][4] Some suppliers also suggest storage at +2°C to +8°C.[5][6]
Q2: The this compound powder arrived at room temperature. Is it compromised?
No, the compound's stability is not likely compromised. Several suppliers ship this compound at ambient temperatures.[4][7] Quality control experiments have shown that the powder is stable for at least one month at room temperature without any loss of biological activity.[7] Upon receipt, you should store it at the recommended temperature of -20°C for long-term use.[2][7]
Q3: Is this compound sensitive to light?
Yes, some handling instructions specify that this compound should be protected from light.[5][6] It is best practice to store it in a light-protected vial or container.
Q4: What are the recommended solvents for preparing stock solutions?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][4][7] It is reported to be insoluble in water.[1][8] For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced effects.[9]
Q5: How should I store stock solutions of this compound?
For maximum stability, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1][2][9] Store these aliquots at -20°C or -80°C. The stability of the solution depends on the storage temperature.
Q6: My stock solution has precipitated after being stored in the freezer. What can I do?
Precipitation can sometimes occur upon freezing. To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[2] Always ensure the compound is fully dissolved before use in an experiment. Using fresh, anhydrous DMSO is also recommended, as absorbed moisture can reduce solubility.[1]
Q7: What are the primary safety precautions for handling this compound?
This compound is classified as an irritant to the eyes, skin, and respiratory system.[5][10] When handling the compound, you should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions and stability data for this compound in both solid and solution forms.
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [4] |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 to 3 months | [1][2][5][6] |
Experimental Protocols
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing: Before opening, bring the vial of this compound (M.Wt: 194.23 g/mol ) to room temperature to prevent moisture condensation.
-
Weighing: Weigh the desired amount of solid this compound in a sterile microcentrifuge tube. For example, weigh 1.94 mg to prepare 1 mL of a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[2]
-
Storage: Dispense the stock solution into single-use aliquots in light-protected tubes. Store immediately at -20°C or -80°C.
Visual Guides
Experimental Workflow
This diagram outlines the standard procedure for handling this compound from receipt to experimental use.
Troubleshooting Guide for Poor Experimental Results
If you are encountering issues in your experiments, this logical diagram can help troubleshoot potential problems related to the compound.
Potential Degradation Pathway
This compound, a phenol derivative, is susceptible to oxidation.[11] This is a common degradation pathway for phenolic compounds, which can lead to a loss of biological activity. Storing the compound properly minimizes this risk.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. TRPM4 inhibitor, this compound [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound产品说明书 [selleck.cn]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Limitations of 9-Phenanthrol in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 9-Phenanthrol in long-term experimental setups.
Troubleshooting Guides
This section offers solutions to common problems encountered during the long-term application of this compound.
Issue 1: Diminished or Inconsistent Inhibitory Effect Over Time
Possible Cause: Degradation or precipitation of this compound in aqueous culture media. This compound is hydrophobic and has limited solubility and stability in aqueous solutions.[1]
Troubleshooting Steps:
-
Solubility and Stock Solution:
-
Prepare high-concentration stock solutions in DMSO. A stock of 39 mg/mL (200.79 mM) in fresh, moisture-free DMSO is recommended.[2]
-
Store stock solutions in small aliquots at -80°C for up to one year to minimize freeze-thaw cycles. For short-term use (up to one month), storage at -20°C is acceptable.[2]
-
-
Working Concentration and Media Changes:
-
Due to its hydrophobicity, this compound may precipitate out of the culture medium over time.
-
For long-term studies, it is crucial to refresh the culture medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
-
Stability Assessment:
-
To empirically determine the stability of this compound in your specific experimental conditions, you can perform a time-course analysis.
-
Experimental Protocol: Prepare your complete cell culture medium containing this compound at the desired final concentration. At various time points (e.g., 0, 12, 24, 48, 72 hours), collect an aliquot of the medium and assess its inhibitory activity on TRPM4 currents using patch-clamp electrophysiology. A significant decrease in inhibition over time indicates instability.
-
Issue 2: Observed Cytotoxicity or Cell Death in Long-Term Cultures
Possible Cause: Off-target effects and inherent cytotoxicity of this compound, especially at higher concentrations.[3] Compared to newer inhibitors like CBA and NBA, this compound exhibits higher cytotoxicity.
Troubleshooting Steps:
-
Concentration Optimization:
-
Determine the lowest effective concentration of this compound that provides sufficient TRPM4 inhibition for your experimental endpoint. The recommended concentration range for physiological studies is typically 10-30 µM, which corresponds to approximately IC50 to 80% inhibition.[4]
-
Perform a dose-response curve to identify the optimal concentration that balances efficacy with minimal toxicity.
-
-
Cytotoxicity Assay:
-
Routinely assess cell viability throughout your long-term experiment using methods like the MTT assay. This will help you monitor for time-dependent toxicity.
-
Experimental Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance in treated wells compared to controls indicates reduced cell viability.
-
-
-
Consider Alternatives:
-
If cytotoxicity remains an issue, consider using more potent and less toxic TRPM4 inhibitors such as CBA or NBA for long-term studies.
-
Issue 3: Inconsistent or Unexpected Results, Suggesting Off-Target Effects
Possible Cause: this compound is known to have off-target effects, particularly at concentrations above 30 µM.[1] It can inhibit other ion channels and kinases. For instance, at 100 µM, it can reduce voltage-gated Ca2+ and K+ channels.[4] It has also been reported to inhibit TMEM16A.
Troubleshooting Steps:
-
Use Appropriate Controls:
-
TRPM4 Knockout/Knockdown Cells: The most definitive control is to repeat the experiment in cells where TRPM4 has been genetically ablated (knockout) or its expression is significantly reduced (knockdown). If this compound still produces the same effect in these cells, it is likely an off-target effect.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
-
Patch-Clamp Specificity Testing:
-
Directly test the effect of this compound on other ion channels known to be expressed in your cell type using patch-clamp electrophysiology. This can help identify specific off-target interactions.
-
Experimental Protocol (Patch-Clamp):
-
Establish whole-cell patch-clamp recordings from your cells of interest.
-
Use specific voltage protocols and ionic solutions to isolate the currents of potential off-target channels (e.g., voltage-gated K+ channels, TMEM16A).
-
Perfuse the cells with the working concentration of this compound and observe any changes in the isolated currents.
-
-
Issue 4: Species-Specific Differences in this compound Activity
Possible Cause: this compound exhibits species-specific effects. While it inhibits human TRPM4, it can potentiate mouse TRPM4 currents when applied intracellularly.[5][6]
Troubleshooting Steps:
-
Validate in Your System:
-
If using a non-human cell line or animal model, it is crucial to validate the effect of this compound on TRPM4 in your specific system using electrophysiology.
-
-
Consider Species-Appropriate Alternatives:
Quantitative Data Summary
| Inhibitor | IC50 (Human TRPM4) | Cytotoxicity | Species Specificity | Reference |
| This compound | ~17-20 µM | Higher | Inhibits human, potentiates mouse (intracellular) | [4][5] |
| CBA | ~1.1-1.8 µM | Lower | Inhibits human, no effect on mouse | [6][7] |
| NBA | ~0.16-0.4 µM | Lower | Inhibits both human and mouse | [5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term cell culture experiments?
A1: A starting concentration in the range of 10-30 µM is recommended.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental duration, balancing TRPM4 inhibition with minimal cytotoxicity.
Q2: How should I prepare and store this compound for long-term studies?
A2: Prepare a high-concentration stock solution (e.g., 39 mg/mL) in anhydrous DMSO.[2] Store this stock in small, single-use aliquots at -80°C to maintain stability for up to a year.[2] Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock directly into your pre-warmed culture medium and use it immediately.
Q3: My cells are dying after a few days of treatment with this compound. What can I do?
A3: This is likely due to the cytotoxicity of this compound. First, try lowering the concentration to the minimum required for TRPM4 inhibition. You can determine this via a dose-response curve for both efficacy and viability (e.g., using an MTT assay). If toxicity persists even at effective concentrations, consider switching to a more potent and less toxic alternative like NBA or CBA, depending on the species you are working with.
Q4: I am seeing an effect with this compound that I suspect might be off-target. How can I confirm this?
A4: The gold standard for confirming an on-target effect is to use a genetic knockdown or knockout of TRPM4. If the effect of this compound persists in the absence of TRPM4, it is an off-target effect. Another approach is to use a structurally unrelated TRPM4 inhibitor to see if it produces the same phenotype. Additionally, you can use patch-clamp electrophysiology to test for effects of this compound on other known ion channels in your cells.
Q5: I am working with a mouse cell line. Is this compound a suitable inhibitor?
A5: Caution is advised when using this compound in mouse models. Studies have shown that while it inhibits human TRPM4, it can have a potentiating effect on mouse TRPM4 when applied intracellularly.[5][6] For mouse studies, NBA is a recommended alternative as it effectively inhibits both human and mouse TRPM4.[5][6]
Visualizations
Signaling Pathways
Caption: On-target and potential off-target effects of this compound.
Experimental Workflow for Troubleshooting
Caption: Workflow for troubleshooting this compound experiments.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. calcium-activated-chloride-channel-ano1-tmem16a-regulation-of-expression-and-signaling - Ask this paper | Bohrium [bohrium.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 6. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to TRPM4 Inhibitors: 9-Phenanthrol vs. Glibenclamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-Phenanthrol and glibenclamide, two commonly used inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This analysis is supported by experimental data to inform the selection of the most appropriate inhibitor for specific research applications.
The TRPM4 channel, a calcium-activated non-selective cation channel, plays a crucial role in various physiological processes, including the regulation of membrane potential, calcium signaling, and cellular function in a wide range of tissues.[1] Its involvement in pathological conditions such as cardiac arrhythmias, cerebral edema, and smooth muscle dysfunction has made it a significant target for pharmacological intervention.[2][3] Among the available inhibitors, this compound and glibenclamide are frequently utilized. However, their mechanisms of action, potency, and selectivity differ significantly, impacting their suitability for different experimental contexts.
Comparative Efficacy and Potency
Experimental evidence consistently demonstrates that this compound is a more potent and effective direct inhibitor of TRPM4 channels compared to glibenclamide.
A key study comparing the two inhibitors in guinea pig detrusor smooth muscle (DSM) cells revealed that this compound (100 μM) attenuated voltage step-induced cation currents more effectively than glibenclamide (100 μM).[4][5] In fact, in the presence of glibenclamide, this compound could further decrease the currents, suggesting distinct inhibitory mechanisms.[4][5][6][7]
In contractility studies on DSM strips, glibenclamide displayed lower potency than this compound in attenuating both spontaneous and KCl-induced phasic contractions.[4][5][7] While both compounds achieved similar maximum inhibition of spontaneous contractions, glibenclamide was less efficacious on KCl-induced contractions.[4][5]
The IC50 value for this compound in blocking TRPM4 currents is reported to be in the range of 10.6 to 30 μM in native cells and heterologous expression systems.[6][8]
Table 1: Comparison of Inhibitory Effects on Cation Currents in Guinea Pig DSM Cells
| Inhibitor (Concentration) | Inhibition of Voltage Step-Induced Cation Currents |
| This compound (100 μM) | More effective attenuation |
| Glibenclamide (100 μM) | Lower inhibition compared to this compound |
Data summarized from Petkov et al. (2020).[4][5][6][7]
Table 2: Comparison of Inhibitory Effects on Guinea Pig DSM Contractility
| Inhibitor | Potency (Spontaneous Contractions) | Potency (20 mM KCl-Induced Contractions) | Efficacy (20 mM KCl-Induced Contractions) |
| This compound | Higher | Higher | - |
| Glibenclamide | Lower | Lower | Generally less efficacious |
Data summarized from Petkov et al. (2020).[4][5][7]
Mechanism of Action and Selectivity
The differential effects of this compound and glibenclamide stem from their distinct mechanisms of action. This compound is considered a direct blocker of the TRPM4 channel.[9] In contrast, glibenclamide, a sulfonylurea, is known to primarily target the sulfonylurea receptor (SUR), which can form complexes with TRPM4 channels (SUR1-TRPM4).[2][6] Therefore, the inhibitory effect of glibenclamide on TRPM4 is often indirect and dependent on the presence of these SUR-TRPM4 complexes.
It is important to note that neither inhibitor is perfectly selective for TRPM4, which can be a critical consideration for experimental design.
This compound:
-
While widely used as a TRPM4 inhibitor, it has been shown to affect other ion channels, including TMEM16A (a Ca2+-activated Cl− channel) and KCa3.1 (a Ca2+-activated K+ channel).[10]
-
At higher concentrations (100 µM), it can also inhibit voltage-gated Ca2+ and K+ channels in cardiomyocytes.[9]
-
It does not inhibit the closely related TRPM5 channel.[10]
Glibenclamide:
-
Its primary targets are SUR1 and SUR2 subunits of ATP-sensitive potassium (KATP) channels.
-
Its effect on TRPM4 is contingent on the formation of SUR-TRPM4 complexes.[6]
-
It can also suppress hyperpolarization induced by other agents.[11]
Signaling Pathways and Experimental Workflows
The regulation of TRPM4 activity is complex, involving intracellular calcium levels and interactions with other signaling molecules. The inhibition of TRPM4 by this compound or glibenclamide can modulate various downstream cellular processes.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key comparative studies.
Perforated Patch-Clamp Electrophysiology
This technique is used to measure whole-cell cation currents in isolated cells while maintaining the integrity of the intracellular environment.
-
Cell Preparation: Single detrusor smooth muscle cells are isolated from guinea pig bladders.
-
Recording Solution (Pipette): Contains (in mM): 110 Cs-aspartate, 30 CsCl, 10 HEPES, 10 EGTA, 1 MgCl2, and 250 µg/ml amphotericin B (pH adjusted to 7.2 with CsOH).
-
Recording Solution (Bath): Contains (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Voltage Protocol: Cells are held at a holding potential, and voltage steps are applied in increments (e.g., from -100 mV to +100 mV) to elicit ion channel currents.
-
Data Acquisition: Currents are recorded and digitized for offline analysis. The effects of this compound and glibenclamide are assessed by applying the compounds to the bath solution and measuring the change in current amplitude.[4][5][6][7]
Isometric Tension Recordings
This method is used to measure the contractility of muscle tissue strips.
-
Tissue Preparation: Mucosa-free detrusor smooth muscle strips are prepared from guinea pig bladders.
-
Mounting: Strips are mounted in organ baths containing physiological salt solution (PSS) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
PSS Composition (in mM): 119 NaCl, 4.7 KCl, 24 NaHCO3, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, and 11 glucose.
-
Recording: Changes in isometric tension are recorded using force-displacement transducers.
-
Experimental Protocol: After an equilibration period, the effects of cumulative concentrations of this compound and glibenclamide on spontaneous and KCl-induced contractions are measured.[4][5][6][7]
Conclusion
The choice between this compound and glibenclamide as a TRPM4 inhibitor should be guided by the specific research question and experimental system.
-
This compound is the preferred choice for studies aiming to directly and potently inhibit TRPM4 channels. However, researchers must be mindful of its potential off-target effects, especially at higher concentrations, and consider appropriate control experiments.
-
Glibenclamide is more suitable for investigating the role of SUR-TRPM4 channel complexes. Its utility as a general TRPM4 inhibitor is limited by its indirect mechanism of action and lower potency compared to this compound.
This guide provides a foundational understanding of the key differences between these two inhibitors. For in-depth analysis, consulting the primary literature is highly recommended.
References
- 1. TRPM4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
- 3. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM4 channel inhibitors this compound and glibenclamide differentially decrease guinea pig detrusor smooth muscle whole-cell cation currents and phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A TRPM4 Inhibitor this compound Inhibits Glucose- and Glucagon-Like Peptide 1-Induced Insulin Secretion from Rat Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validating 9-Phenanthrol's Specificity for TRPM4: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of 9-Phenanthrol, a widely used inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, with emerging alternatives. We delve into the validation of its effects using TRPM4 knockout models, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of future studies.
The TRPM4 channel, a calcium-activated non-selective cation channel, is implicated in a variety of physiological processes and pathological conditions, making it a compelling target for therapeutic intervention. This compound has been instrumental in elucidating the roles of TRPM4; however, questions regarding its specificity and species-dependent effects have prompted the search for more selective inhibitors. The use of TRPM4 knockout (Trpm4-/-) animal models has been a cornerstone in validating the on-target effects of these inhibitors. Studies have consistently demonstrated that the physiological effects of this compound are significantly diminished or completely absent in tissues from Trpm4-/- mice, providing strong evidence for its mechanism of action through TRPM4 inhibition.[1][2]
Comparative Efficacy and Potency of TRPM4 Inhibitors
The following tables summarize the quantitative data on the inhibitory action of this compound and other recently developed compounds, CBA and NBA, on human and mouse TRPM4 channels, as well as their cytotoxic profiles.
Table 1: Inhibitory Concentration (IC50) of TRPM4 Modulators
| Compound | Channel | Configuration | IC50 (µM) | Reference |
| This compound | Human TRPM4 | Whole-Cell | 17.0 ± 2.8 | [3] |
| Human TRPM4 | Inside-Out | ~20 | [1][4] | |
| Rat TRPM4-like | Perforated Patch | ~10 | [1] | |
| Rat Cerebral Artery Smooth Muscle Cells | 11 | [2] | ||
| CBA | Human TRPM4 | 1.1 - 1.8 | [2] | |
| Mouse TRPM4 | No inhibition | [5] | ||
| NBA | Human TRPM4 | - | ||
| Mouse TRPM4 | - |
Data for NBA IC50 was not explicitly found in the provided search results.
Table 2: Cytotoxicity (EC50) of TRPM4 Inhibitors
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | TsA-201 | ~20 | [5][6] |
| CBA | TsA-201 | ~545 | [5][6] |
| NBA | TsA-201 | ~332 | [5][6] |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in validating TRPM4 inhibitors and the underlying signaling pathway, the following diagrams are provided.
References
- 1. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Culture and transfection of HEK293T cells [protocols.io]
A Head-to-Head Comparison: 9-Phenanthrol and Flufenamic Acid for Cation Channel Blockade
For researchers in pharmacology, physiology, and drug development, the precise modulation of ion channels is paramount. Among the diverse array of cation channels, the Transient Receptor Potential Melastatin 4 (TRPM4) channel has garnered significant attention for its role in a multitude of physiological processes, from cardiovascular function to immune responses. Consequently, the identification and characterization of specific pharmacological inhibitors for TRPM4 are of critical importance. This guide provides a detailed, evidence-based comparison of two commonly used TRPM4 inhibitors: 9-Phenanthrol and flufenamic acid.
Overview
This compound has emerged as a selective inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3][4][5] Its specificity for TRPM4 over other closely related channels makes it a valuable tool for elucidating the specific roles of this channel in cellular signaling.[2][6][7]
Flufenamic acid , a non-steroidal anti-inflammatory drug (NSAID), also exhibits inhibitory effects on TRPM4 channels.[8][9][10][11] However, its utility as a specific TRPM4 blocker is limited by its broad spectrum of activity, as it modulates a variety of other ion channels, including other TRP channels, chloride channels, and potassium channels, in addition to its well-known inhibition of cyclooxygenase (COX) enzymes.[9][12]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and flufenamic acid on TRPM4 and other relevant ion channels.
| Compound | Target Channel | Reported IC50 | Cell Type / Conditions | Reference |
| This compound | TRPM4 | ~20 µM | HEK293 cells | [3][13][14] |
| TRPM4 | 16.7 ± 4.5 µM | HEK293 cells (whole-cell) | [6] | |
| TRPM4 | 11 µM | Rat cerebral artery smooth muscle cells | [8] | |
| TRPM4 | 20.7 ± 2.9 µM | Human cardiac fibroblasts (CTL) | ||
| TRPM4 | 19.5 ± 5.7 µM | Human cardiac fibroblasts (HF) | ||
| TRPM5 | No effect at 100 µM | HEK293 cells | [2][6] | |
| TRPC3 / TRPC6 | No effect at 30 µM | HEK293 cells | [2] | |
| CFTR | No effect | [3][13][14] | ||
| Flufenamic Acid | TRPM4 | 3 - 6 µM | [8] | |
| TRPM4 | 5.5 ± 1.7 µM | Rat ventricular myocytes | ||
| Ca2+-activated non-selective cation channels | 10 µM | Rat exocrine pancreatic cells | [12] | |
| TRPM2 | Rat insulinoma cell line | [12] | ||
| Ca2+-activated Cl- channels | ~10 µM | T84 cell monolayers | [15] | |
| Voltage-gated Na+ channels | 189 µM | Hippocampal pyramidal neurons |
Selectivity Profile
This compound demonstrates a significantly more selective profile for TRPM4. Studies have consistently shown its lack of effect on the closely related TRPM5 channel, as well as other TRP channels like TRPC3 and TRPC6, and the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[2][3][6][7][13][14] This specificity is a key advantage when the goal is to isolate the physiological role of TRPM4.
Flufenamic acid , in contrast, is a non-selective ion channel modulator.[9][15] Its targets are numerous and include:
-
TRP Channels: It inhibits a wide range of TRP channels, and can even activate others.[15]
-
Chloride Channels: It is a known blocker of calcium-activated chloride channels.[16]
-
Potassium and Calcium Channels: It also modulates the activity of various potassium and L-type calcium channels.[15]
-
Cyclooxygenase (COX) Enzymes: As an NSAID, it inhibits COX enzymes, which can have broad downstream effects on cellular signaling.[9][17]
-
AMP-activated protein kinase (AMPK): It has been shown to activate AMPK.[15]
This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to the inhibition of TRPM4.
Mechanism of Action
This compound is believed to directly inhibit the TRPM4 channel.[2][6][7] The reversible nature of its inhibition and similar IC50 values in both whole-cell and inside-out patch-clamp configurations suggest a direct interaction with the channel protein.[6][7]
Flufenamic acid's mechanism is more complex due to its multiple targets. In addition to direct channel modulation, it can also induce the release of intracellular calcium from stores, which can indirectly affect calcium-activated channels like TRPM4.[18] Its anti-inflammatory actions through COX inhibition also introduce another layer of complexity to its overall cellular effects.[9][17]
Experimental Protocols
A common technique to assess the activity of these blockers on cation channels is patch-clamp electrophysiology . Below is a generalized protocol based on methodologies reported in the literature.
Whole-Cell Patch-Clamp Protocol for Assessing TRPM4 Inhibition
-
Cell Culture:
-
Human Embryonic Kidney (HEK-293) cells are commonly used for heterologous expression of the human TRPM4 channel.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are transiently or stably transfected with a plasmid encoding the TRPM4 channel.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and a calcium buffer (e.g., EGTA) to clamp the free intracellular Ca2+ concentration at a level that activates TRPM4 (e.g., 1 µM). (pH adjusted to 7.2 with CsOH).
-
Drug Solutions: this compound and flufenamic acid are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the final desired concentrations in the external solution. A control recording with the vehicle (DMSO) is essential.
-
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
TRPM4 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).
-
After recording a stable baseline current, the cells are perfused with the external solution containing the inhibitor (this compound or flufenamic acid) at various concentrations to determine the dose-dependent inhibition.
-
Washout of the drug is performed by perfusing with the drug-free external solution to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
The current amplitude at a specific depolarizing potential (e.g., +80 mV) is measured before and after drug application.
-
The percentage of inhibition is calculated for each concentration.
-
The dose-response curve is fitted with the Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow Visualization
To better understand the context in which these inhibitors act and the methods used to study them, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. TRPM4 inhibitor this compound activates endothelial cell intermediate conductance calcium-activated potassium channels in rat isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
- 6. bmbreports.org [bmbreports.org]
- 7. Structures of the Calcium-activated Non-Selective Cation Channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [scholarworks.wm.edu]
- 10. medlineplus.gov [medlineplus.gov]
- 11. TRPM4 transient receptor potential cation channel subfamily M member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [scholarworks.wm.edu]
- 17. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. TRPM4 gene: MedlinePlus Genetics [medlineplus.gov]
9-Phenanthrol's Selectivity for TRPM4 Over TRPM5 Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological agents is paramount. This guide provides a detailed comparison of the effects of 9-Phenanthrol on TRPM5 channels versus other ion channels, supported by experimental data and protocols.
This compound has emerged as a valuable pharmacological tool for studying the physiological roles of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. A key aspect of its utility is its remarkable selectivity for TRPM4 over its closest homolog, TRPM5. This guide delves into the cross-reactivity of this compound with TRPM5, presenting a comparative analysis of its effects on various ion channels, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of this compound's Effects on Various Ion Channels
Experimental evidence consistently demonstrates that this compound is a potent inhibitor of the TRPM4 channel while exhibiting no significant effect on TRPM5 channels, even at high concentrations.[1][2][3][4][5] This high degree of selectivity is crucial for accurately dissecting the physiological functions of TRPM4 without confounding effects from TRPM5 modulation.
The following table summarizes the quantitative data on the effects of this compound on TRPM5 and a range of other ion channels, providing a clear comparison of its pharmacological profile.
| Ion Channel | Species/Cell Line | Effect | IC50 / Concentration Tested | Reference(s) |
| TRPM5 | Human (HEK-293) | No effect | 100 µM | [1][2][3] |
| TRPM4 | Human (HEK-293) | Inhibition | 17-20 µM | [2] |
| TRPM4 | Human (adipose-derived stem cells) | Inhibition | 1.7 nM (pretreatment) | [2] |
| TRPM4 | Rat (cerebral arterial smooth muscle cells) | Inhibition | 11 µM | [2] |
| TRPC3 | Human (HEK-293) | No effect | 30 µM | [1] |
| TRPC6 | Human (HEK-293) | No effect | 30 µM | [1] |
| CFTR | Hamster (CHO) | No effect | 250 µM | [1] |
| Voltage-gated Ca2+ channels | Primary cardiomyocytes | Reduction (47%) | 100 µM | [2] |
| Voltage-gated K+ channels | Primary cardiomyocytes | Reduction (43%) | 100 µM | [2] |
| Cardiac Sodium Channels (late current) | Rabbit (ventricular cells) | Inhibition | 18 µM | [2] |
| Cardiac Sodium Channels (peak current) | Rabbit (ventricular cells) | Inhibition | 71 µM | [2] |
| TMEM16A | Rat (arterial smooth muscle myocytes) | Inhibition | 12 µM | [2] |
| KCa3.1 | Endothelial cells | Activation | 20 µM | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's lack of effect on TRPM5, it is essential to visualize the channel's activation pathway. TRPM5 is a calcium-activated non-selective cation channel. Its activation is initiated by the release of intracellular calcium from the endoplasmic reticulum, a process triggered by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol trisphosphate (IP3).
A typical experimental workflow to assess the effect of a compound like this compound on TRPM5 channels involves heterologous expression of the channel in a cell line and subsequent electrophysiological recording.
Detailed Experimental Protocols
The following is a representative protocol for assessing the effect of this compound on TRPM5 channels using the patch-clamp technique, based on methodologies described in the literature.[3]
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are a commonly used cell line for heterologous expression of ion channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with a plasmid encoding human TRPM5 using a suitable transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Incubation: Electrophysiological recordings are typically performed 24-48 hours post-transfection to allow for sufficient channel expression.
2. Electrophysiology (Whole-Cell Patch-Clamp):
-
Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and a calcium buffer (e.g., BAPTA) to control the free Ca2+ concentration to a level that activates TRPM5 (e.g., 1 µM). The pH is adjusted to 7.2 with CsOH.
-
Bath Solution (Extracellular): The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Recording:
-
Transfected cells (identified by GFP fluorescence) are selected for recording.
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
Cells are held at a holding potential of -60 mV.
-
Currents are elicited by voltage ramps or steps (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationships.
-
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to the final desired concentrations in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. The compound is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: Currents are recorded before, during, and after the application of this compound. The effect of the compound is quantified by measuring the change in current amplitude at a specific voltage. Dose-response curves can be generated by applying a range of this compound concentrations and fitting the data with the Hill equation to determine the IC50 value, if any.
The available experimental data unequivocally demonstrates that this compound is a highly selective inhibitor of TRPM4 channels with no significant cross-reactivity with TRPM5 channels. This makes it an invaluable tool for researchers investigating the specific roles of TRPM4 in various physiological and pathophysiological processes. The detailed protocols and comparative data presented in this guide provide a comprehensive resource for designing and interpreting experiments aimed at understanding the pharmacology of TRP channels.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
9-Phenanthrol: A Comparative Analysis of its Efficacy as a TRPM4 Inhibitor in HEK293 and Neuronal Cells
For researchers, scientists, and professionals in drug development, understanding the efficacy and specificity of ion channel modulators is paramount. This guide provides a comprehensive comparison of 9-Phenanthrol, a widely used inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, in different cell lines, namely Human Embryonic Kidney 293 (HEK293) cells and various neurons. We present key experimental data, detailed protocols, and a comparative look at alternative TRPM4 inhibitors.
This compound is a cell-permeable hydroxytricyclic derivative that acts as a specific and reversible inhibitor of the TRPM4 channel.[1] It has been instrumental in elucidating the physiological roles of TRPM4 in various cellular processes.
Comparative Efficacy in HEK293 Cells and Neurons
This compound has been demonstrated to effectively inhibit TRPM4 channels in both recombinant expression systems, such as HEK293 cells, and in native neuronal cells.[2][3] In vitro studies have shown that this compound can block 80%–90% of TRPM4 currents in a variety of cells, including HEK293 cells and neurons.[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in different cell types as reported in the literature.
| Cell Line/Type | Species | IC50 (µM) | Reference |
| HEK293 (recombinant human TRPM4) | Human | 17 | [2] |
| HEK293 (recombinant human TRPM4) | Human | 20 | [1] |
| HEK293 (recombinant human TRPM4) | Human | 29.1 | [5] |
| Rat Cerebral Artery Smooth Muscle Cells | Rat | 10 | [2] |
| Dopaminergic Neurons | Not Specified | Abolished NMDA-induced burst firing | [1] |
Comparison with Alternative TRPM4 Inhibitors
While this compound has been a valuable tool, newer compounds with potentially improved potency and selectivity have been identified. The table below compares this compound with other TRPM4 inhibitors.
| Compound | Cell Line | Species | IC50 (µM) | Reference |
| This compound | HEK293 | Human | 17.0 | [5] |
| Flufenamic Acid (FFA) | HEK293 | Human | 9.2 | [5] |
| Compound 4 (Aryloxyacyl-anthranilic acid) | HEK293 | Human | 1.0 | [5] |
| Compound 5 (Aryloxyacyl-anthranilic acid) | HEK293 | Human | 1.8 | [5] |
| CBA (4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid) | Not Specified | Human | More potent than this compound | [6][7] |
| NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid) | Not Specified | Human | More potent than this compound | [6][7] |
Notably, the aryloxyacyl-anthranilic acid derivatives, compounds 4 and 5, show a significantly lower IC50, indicating a 10-fold stronger inhibition of TRPM4 compared to this compound.[5] Another compound, CBA, is also reported to be more potent and specific than this compound for human TRPM4.[7][8] However, it is important to consider species-specific effects, as CBA does not inhibit the mouse TRPM4 channel.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of this compound.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique is commonly used to measure the activity of ion channels, like TRPM4, that are heterologously expressed in cell lines such as HEK293.
-
Cell Culture: HEK-293 cells are permanently transfected to express the human TRPM4 channel.[9][10]
-
Electrophysiological Recording:
-
Currents are recorded using the whole-cell configuration of the patch-clamp technique.[9][10]
-
The intracellular (pipette) solution typically contains a high concentration of a non-permeant cation (e.g., Cs+ or NMDG+) to isolate the TRPM4 current and a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration, which activates TRPM4.
-
The extracellular (bath) solution contains physiological concentrations of ions.
-
A voltage protocol is applied to the cell, and the resulting currents are measured.
-
-
Drug Application: this compound is superfused in the bath solution at various concentrations to determine its inhibitory effect on the TRPM4-mediated current.[2]
-
Data Analysis: The current amplitude in the presence of the inhibitor is compared to the control current to calculate the percentage of inhibition. The IC50 value is determined by fitting the concentration-response data with a Hill equation.
Inside-Out Patch-Clamp Electrophysiology
This variation of the patch-clamp technique allows for the direct application of compounds to the intracellular side of the cell membrane.
-
Patch Excision: After establishing a whole-cell recording, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.
-
Drug Application: this compound is applied directly to the bath solution, allowing for the study of its direct effect on the TRPM4 channel.
-
Data Analysis: Similar to the whole-cell method, the channel activity is measured before and after the application of the inhibitor to determine its effect. The similar IC50 values obtained from whole-cell and inside-out experiments suggest a direct effect of this compound on the TRPM4 channel.[9][10]
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in studying and understanding the effects of this compound, the following diagrams are provided.
Conclusion
This compound remains a valuable pharmacological tool for studying the function of TRPM4 channels in various cell types, including HEK293 cells and neurons. Its efficacy in inhibiting TRPM4 currents is well-documented, providing a basis for investigating the downstream physiological consequences of TRPM4 blockade. However, for researchers seeking higher potency and potentially greater selectivity, newer alternatives such as the aryloxyacyl-anthranilic acid derivatives and CBA should be considered, keeping in mind the species-specific effects of some of these compounds. The provided experimental protocols and diagrams serve as a guide for the effective design and interpretation of studies involving this compound and other TRPM4 modulators.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]
- 4. The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-Phenanthrol and Its Analogs as TRPM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 9-Phenanthrol and other notable inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. TRPM4 is a calcium-activated non-selective cation channel implicated in various physiological and pathological processes, making it a significant target for drug development. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows.
Performance Comparison of TRPM4 Inhibitors
The inhibitory potency of this compound and other compounds against the TRPM4 channel has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for this compound and two aryloxyacyl-anthranilic acid derivatives, CBA and NBA, against human and mouse TRPM4 channels.
| Compound | Target | IC50 (µM) | Cell Line | Experimental Method | Reference |
| This compound | Human TRPM4 | 17.0 ± 2.8 | HEK293 | Inside-out patch clamp | [1] |
| Human TRPM4 | ~20 | HEK-293 | Not specified | [2] | |
| Human TRPM4 | 1.7 x 10⁻⁵ mol·L⁻¹ | HEK-293 | Whole-cell patch clamp | [3] | |
| Rat Cerebral Artery Smooth Muscle Cells | 1 x 10⁻⁵ mol·L⁻¹ | Primary | Perforated patch clamp | [3] | |
| CBA (Compound 5) | Human TRPM4 | 1.8 ± 0.1 | HEK293 | Inside-out patch clamp | [1] |
| Human TRPM4 | 1.1 ± 0.3 | LNCaP | Whole-cell patch clamp | [4] | |
| NBA | Human TRPM4 | 0.16 ± 2.4 | LNCaP | Whole-cell patch clamp | [4] |
| Mouse TRPM4 | Not specified (effective inhibitor) | TsA-201 | Inside-out and whole-cell patch clamp | [5][6] | |
| LBA | Human TRPM4 | 0.74 ± 2.0 | LNCaP | Whole-cell patch clamp | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, the specific patch-clamp configuration, and the concentration of intracellular calcium.
Structure-Activity Relationship (SAR) and Analogs
In contrast, compounds like CBA and NBA belong to the aryloxyacyl-anthranilic acid class. Their structures are more complex, featuring two aromatic rings connected by a flexible linker. The higher potency of these compounds, with IC50 values in the sub-micromolar to low micromolar range, suggests that their additional functional groups and conformational flexibility may allow for more optimal interactions with the binding site on the TRPM4 channel compared to the relatively simple structure of this compound.[1][4] Notably, species-specific differences in inhibitor potency have been observed, with CBA being a potent inhibitor of human TRPM4 but not mouse TRPM4, while NBA inhibits both.[5][6] This highlights the importance of evaluating potential drug candidates against the target species in preclinical studies.
Experimental Protocols
Electrophysiological Assessment of TRPM4 Inhibition (Patch-Clamp)
Objective: To measure the inhibitory effect of a compound on TRPM4 channel activity.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or other suitable cells are cultured and transiently or stably transfected with a plasmid encoding the human or mouse TRPM4 channel.
-
Electrophysiology Recordings: Whole-cell or inside-out patch-clamp configurations are used to record ion channel currents.[1][7]
-
Pipette Solution (Intracellular): Contains a Cs-based solution to block potassium channels, HEPES for pH buffering, and a calcium buffer (e.g., EGTA) to control the free calcium concentration, which is necessary for TRPM4 activation.[7]
-
Bath Solution (Extracellular): Contains a standard physiological saline solution, such as Tyrode's or Krebs-Henseleit solution.[7]
-
-
TRPM4 Current Activation: TRPM4 currents are activated by including a specific concentration of free Ca²⁺ (typically in the micromolar range) in the pipette solution.
-
Compound Application: The test compound (e.g., this compound, CBA, NBA) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the bath or pipette solution to the desired concentrations. The compound is applied to the cells via a perfusion system.
-
Data Acquisition and Analysis: Currents are recorded in response to voltage ramps or steps. The inhibitory effect of the compound is determined by measuring the reduction in the TRPM4 current amplitude. IC50 values are calculated by fitting the concentration-response data to the Hill equation.[1][3]
Evaluation of Cardioprotective Effects (Langendorff Heart Ischemia-Reperfusion Model)
Objective: To assess the ability of a compound to protect the heart from ischemia-reperfusion (I/R) injury.[8]
Methodology:
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[9][10]
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is allowed to recover for a set duration (e.g., 120 minutes).
-
Drug Administration: The test compound can be administered before ischemia (pre-conditioning), at the onset of reperfusion, or throughout the experiment.
-
Assessment of Cardiac Function: Hemodynamic parameters are continuously monitored throughout the experiment.
-
Infarct Size Measurement: At the end of the experiment, the heart may be sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue, allowing for the quantification of infarct size.[11]
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their effects primarily by inhibiting the TRPM4 channel. This channel plays a crucial role in cellular depolarization by allowing the influx of monovalent cations, primarily Na⁺, in response to an increase in intracellular Ca²⁺.[3] The inhibition of TRPM4 can have significant downstream effects on various signaling pathways and cellular functions.
In the context of cardioprotection, I/R injury leads to an overload of intracellular Ca²⁺, which in turn activates TRPM4. The resulting Na⁺ influx can lead to cellular swelling, mitochondrial dysfunction, and ultimately cell death. By blocking TRPM4, this compound can mitigate this Na⁺ overload and reduce the extent of myocardial damage.[8]
Conclusion
This compound serves as a valuable pharmacological tool for studying the physiological roles of the TRPM4 channel. While it exhibits moderate potency, the discovery of more potent and selective inhibitors, such as the aryloxyacyl-anthranilic acid derivatives, represents a significant advancement in the field. This comparative guide highlights the key performance differences and provides the necessary experimental context for researchers to select the most appropriate inhibitor for their specific research needs. The provided protocols and pathway diagrams offer a framework for the continued investigation and development of novel TRPM4 modulators for therapeutic applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TRPM4 channel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. Ex Vivo Langendorff Perfusion – CL Laboratory LLC [cardio-lab.com]
9-Phenanthrol: A Comparative Guide to its In Vivo Neuroprotective Effects
For researchers and drug development professionals navigating the landscape of neuroprotective agents, 9-Phenanthrol has emerged as a promising candidate. This guide provides an objective comparison of this compound's in vivo neuroprotective performance against a key alternative, supported by experimental data. We delve into its mechanism of action, present quantitative outcomes in clearly structured tables, and provide detailed experimental protocols for key studies.
Mechanism of Action: Targeting the TRPM4 Channel
This compound exerts its neuroprotective effects primarily through the inhibition of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a Ca2+-activated non-selective cation channel.[1][2][3] Upregulation of TRPM4 is implicated in the pathophysiology of various neurological injuries, including traumatic brain injury (TBI) and stroke.[4][5] Its over-activation contributes to cerebral edema, disruption of the blood-brain barrier (BBB), and subsequent neuronal death.[4][5] By blocking TRPM4, this compound mitigates these detrimental processes.[4]
The downstream effects of this compound involve the modulation of several key signaling pathways. Notably, it has been shown to inhibit the activation of the PI3K/AKT/NF-kB signaling pathway, which is involved in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in BBB breakdown.[4][5] Furthermore, this compound treatment leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, and the pro-apoptotic protein Bax.[4][5]
Performance Comparison: this compound vs. Glibenclamide
Glibenclamide (GLC), a sulfonylurea drug, is another widely studied inhibitor of the SUR1-TRPM4 channel complex and serves as a relevant comparator for this compound.[4] While both agents target the same channel complex, this compound is noted for its greater specificity for TRPM4 compared to other non-steroidal anti-inflammatory drugs.[4]
Table 1: Comparison of Neuroprotective Efficacy in a Rat Model of Traumatic Brain Injury
| Parameter | Sham Group | TBI + Vehicle | TBI + this compound (70 μg/kg) | TBI + Glibenclamide |
| Brain Water Content (%) | 78.5 ± 0.3 | 82.1 ± 0.4 | 80.2 ± 0.5 | Data not available in the same study |
| Neurological Deficit Score (mNSS) | 0 | 11.5 ± 1.2 | 8.5 ± 1.0 | Data not available in the same study |
| TUNEL-positive Apoptotic Neurons (%) | < 5 | 35 ± 5 | 15 ± 4 | Data not available in the same study |
| IBA-1-positive Microglia (cells/mm²) | 20 ± 5 | 150 ± 20 | 80 ± 15 | Data not available in the same study |
*p < 0.05 compared to TBI + Vehicle group. Data synthesized from a study on TBI in rats.[4]
Table 2: Comparison of Effects on Infarct Size in a Mouse Model of Cerebral Ischemia
| Treatment Group | Infarct Size / Risk Area Ratio (%) |
| Vehicle | 32.9 ± 28.9 |
| This compound | 9.4 ± 9.7* |
*p < 0.05 compared to Vehicle group. Data from a mouse model of myocardial infarction, indicative of potential in cerebral ischemia.[6]
Experimental Protocols
Traumatic Brain Injury (TBI) Rat Model
A modified Allen's weight-drop method is utilized to induce TBI in adult male Sprague-Dawley rats.[4]
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Surgical Procedure: A craniotomy is performed over the right parietal cortex.
-
Injury Induction: A 20g weight is dropped from a height of 20 cm onto the exposed dura mater.
-
Treatment Administration: this compound (70 μg/kg) or vehicle (DMSO diluted in saline) is administered intraperitoneally 15 minutes post-injury and then daily for seven consecutive days.[4]
-
Outcome Measures:
-
Brain Water Content: Measured 24 hours post-injury by comparing wet and dry weights of the ipsilateral hemisphere.[4]
-
Neurological Deficit Score (mNSS): Assessed at 24 hours post-injury based on motor, sensory, balance, and reflex tests.[4]
-
Immunohistochemistry: Brain sections are stained for markers of apoptosis (TUNEL), microglia (IBA-1), and neurons (NeuN) at 24 hours post-injury.[4]
-
Cerebral Ischemia-Reperfusion Mouse Model
Transient middle cerebral artery occlusion (tMCAO) is a common model to simulate ischemic stroke.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: The middle cerebral artery is occluded for 60 minutes using an intraluminal filament.
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Treatment Administration: this compound is administered, often as a brain-targeted lipid nanoparticle formulation, at the onset of reperfusion.[5]
-
Outcome Measures:
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound's neuroprotective action.
Caption: Experimental workflow for in vivo TBI model.
References
- 1. The TRPM4 channel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.wm.edu]
- 4. The TRPM4 channel inhibitor this compound alleviates cerebral edema after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Statistical Validation of 9-Phenanthrol: A Comparative Guide for Researchers
For scientists and professionals in drug development, the robust validation of experimental results is paramount. This guide provides a comprehensive comparison of 9-Phenanthrol, a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, with other alternatives. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of research findings.
Comparative Analysis of TRPM4 Inhibitors
This compound has been identified as a specific inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel.[1][2] Its efficacy and selectivity have been benchmarked against several other compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative basis for comparison.
| Compound | Target(s) | IC50 (µM) | Cell Type | Experimental Configuration | Reference |
| This compound | TRPM4 | 16.7 ± 4.5 | HEK-293 | Whole-cell | [3] |
| ~20 | HEK-293 | Inside-out | [1] | ||
| 7.8 | Mouse/Rat sinoatrial node cells | Spontaneous action potential measurement | [1] | ||
| 11 | Rat cerebral arterial smooth muscle cells | Not specified | [4] | ||
| MPB-104 | TRPM4, CFTR (activator) | ~20 | HEK-293 | Inside-out | [1][3] |
| Flufenamic acid | TRPM4, other channels | Not specified in provided abstracts | Not specified | Not specified | [1][3] |
| Glibenclamide | TRPM4, ABC transporters (e.g., CFTR) | Not specified in provided abstracts | Not specified | Not specified | [1][3] |
| Quinine | TRPM4, other channels | Not specified in provided abstracts | Not specified | Not specified | [1] |
| Quinidine | TRPM4, other channels | Not specified in provided abstracts | Not specified | Not specified | [1] |
| CBA (aryloxyacyl-anthranilic acid) | TRPM4 (human) | More potent than this compound | Not specified | Not specified | [5] |
| NBA (aryloxyacyl-anthranilic acid) | TRPM4 (human and mouse) | Not specified in provided abstracts | Not specified | Not specified | [5][6] |
Note: The potency of this compound can vary depending on the experimental conditions and the species from which the cells are derived. For instance, this compound inhibits human TRPM4 but can have differential effects on mouse TRPM4 depending on the side of application (intracellular vs. extracellular).[6]
Selectivity Profile of this compound
A critical aspect of a pharmacological inhibitor is its selectivity. This compound has been shown to be highly selective for TRPM4 over the closely related TRPM5 channel.[3][7] Studies have demonstrated that even at a concentration of 100 µM, this compound has no significant effect on TRPM5 currents.[3] Furthermore, it does not modulate the activity of TRPC3 or TRPC6 channels at a concentration of 30 µM.[1] While generally selective, at higher concentrations (~100 µM), this compound has been observed to reduce voltage-gated Ca2+ and K+ channels.[4]
Experimental Protocols
To ensure the statistical validation and reproducibility of the experimental results cited, detailed methodologies for key experiments are provided below.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is fundamental for studying ion channel activity. Both whole-cell and inside-out configurations are commonly used to evaluate the effect of compounds like this compound on TRPM4 channels.
Objective: To measure the inhibitory effect of this compound on TRPM4 channel currents.
Cell Lines: Human Embryonic Kidney (HEK-293) or TsA-201 cells stably transfected with the human TRPM4 gene.
General Procedure:
-
Cell Preparation: Culture the transfected cells on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Configuration:
-
Whole-Cell: Establish a gigaohm seal between the pipette and the cell membrane. Apply a brief suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Inside-Out: After establishing a cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
-
Solutions:
-
Bath Solution (Extracellular): Compositions vary but typically contain (in mM): 156 NaCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Pipette Solution (Intracellular): Typically contains (in mM): 156 CsCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to set the free Ca2+ concentration to a level that activates TRPM4 (e.g., 300 µM). Adjusted to pH 7.2 with CsOH.
-
-
Data Acquisition:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps to elicit TRPM4 currents.
-
Record currents using an appropriate amplifier and data acquisition software.
-
-
Compound Application: Perfuse the bath (for whole-cell) or the excised patch (for inside-out) with solutions containing varying concentrations of this compound.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +100 mV). Plot the normalized current as a function of the compound concentration and fit the data with the Hill equation to determine the IC50 value.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins, which is crucial for understanding the downstream effects of TRPM4 inhibition.
Objective: To assess the effect of this compound on the expression of proteins in a specific signaling pathway (e.g., TRPM4, MMP-9, components of the PI3K/AKT/NF-kB pathway).
General Procedure:
-
Cell/Tissue Lysis: Treat cells or tissues with this compound for a specified duration. Lyse the cells in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., Bradford assay).
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental processes involved in the validation of this compound's effects.
Figure 1: Mechanism of this compound action on the TRPM4 channel.
References
- 1. The TRPM4 channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPM4 channel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 9-Phenanthrol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 9-Phenanthrol is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards.
Key Hazard Information for this compound
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes its primary health and environmental risks.
| Hazard Type | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the proper disposal of this compound waste in a laboratory setting. Adherence to these steps is essential to ensure the safety of laboratory personnel and the protection of the environment.
Personal Protective Equipment (PPE) and Preparation
-
Required PPE: Before handling this compound waste, equip yourself with the following:
-
Chemical safety goggles or eyeglasses.[3]
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Work Area: Conduct all waste handling and consolidation activities within a designated area, preferably inside a chemical fume hood to ensure adequate ventilation.[4]
-
Waste Container: Use a dedicated, properly labeled hazardous waste container made of a compatible material. The container must have a secure, tight-fitting lid.[5]
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Labware:
-
Dispose of grossly contaminated disposable labware (e.g., weighing boats, pipette tips) as solid this compound waste.
-
For non-disposable glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with an appropriate solvent.[6][7]
-
Collect the rinsate in the hazardous waste container.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous glass or plastic waste, in accordance with your institution's guidelines.[6] If the container cannot be thoroughly cleaned, it must be disposed of as hazardous waste.[6][7]
-
Waste Storage and Labeling
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").[5]
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[5][8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]
-
Keep the waste container securely closed except when adding waste.[5]
-
Final Disposal
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[8]
-
Regulatory Compliance: Disposal must be conducted through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|484-17-3|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. otago.ac.nz [otago.ac.nz]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 9-Phenanthrol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for 9-Phenanthrol, a selective TRPM4 inhibitor. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating specific PPE for safe handling. It can cause skin and serious eye irritation, may cause respiratory irritation, is harmful if swallowed, and is very toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to minimize skin contact.[2] | To prevent skin irritation from direct contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.[2] | To avoid inhalation which may cause respiratory tract irritation. |
| Body Protection | A lab coat or other impervious clothing should be worn.[1] | To protect against accidental spills and contamination of personal clothing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to mitigate exposure risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Procedural Guidance:
-
Preparation :
-
Handling :
-
Storage :
Immediate First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the necessary steps for different types of exposure.
Caption: Immediate first aid procedures for exposure to this compound.
First Aid Details:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid.[2]
-
Inhalation : Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
In case of a spill, wear the appropriate PPE.
-
For solid spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2]
-
Avoid generating dust during cleanup.[2]
-
Ensure the area is well-ventilated.[2]
Waste Disposal:
-
Dispose of this compound waste and contaminated materials at an approved waste disposal facility.[1]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
-
Do not allow the product to reach ground water, water courses, or sewage systems.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
